Ertugliflozin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIACXAZCBVDEE-CUUWFGFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153120 | |
| Record name | PF-04971729 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Very slightly soluble | |
| Record name | Ertugliflozin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11827 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
1210344-57-2, 1431329-06-4, 1210344-83-4 | |
| Record name | Ertugliflozin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1210344-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ertugliflozin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210344572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ertugliflozin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11827 | |
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| Record name | PF-04971729 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153120 | |
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| Record name | 1,6-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-C-(hydroxymethyl)-beta-L-idopyranose | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ertugliflozin | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ertugliflozin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ertugliflozin | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Ertugliflozin discovery and synthesis process
An In-depth Technical Guide to the Discovery and Synthesis of Ertugliflozin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (brand name Steglatro®) is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), approved for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Developed jointly by Pfizer and Merck, it represents a significant advancement in the C-glycoside class of SGLT2 inhibitors, distinguished by a unique dioxa-bicyclo[3.2.1]octane ring system.[3][4] Its mechanism of action, independent of insulin pathways, involves the reduction of renal glucose reabsorption, thereby promoting urinary glucose excretion and lowering plasma glucose levels.[5] This guide provides a detailed overview of the discovery, mechanism of action, synthetic pathways, and key clinical data for this compound, tailored for a technical audience.
Discovery and Lead Optimization
The development of this compound emerged from the exploration of C-glycoside analogues as SGLT2 inhibitors. The primary goal of the lead optimization process is to identify compounds with high potency and selectivity for SGLT2 over the closely related SGLT1, which is predominantly found in the small intestine.[6] this compound was identified as a clinical candidate due to its exceptional selectivity profile and favorable pharmacokinetic properties.[3] A key structural feature of this compound is its novel dioxa-bicyclo[3.2.1]octane moiety, which contributes to its high affinity and selectivity for the SGLT2 transporter.[3]
Selectivity and Potency
In vitro functional assays using Chinese hamster ovary (CHO) cells expressing human SGLT1 and SGLT2 transporters demonstrated this compound's high potency and selectivity.[3] The half-maximal inhibitory concentration (IC50) values confirm its potent inhibition of SGLT2 and significantly lower activity against SGLT1, a critical factor for minimizing gastrointestinal side effects associated with SGLT1 inhibition.[3]
| Parameter | Value | Selectivity Ratio (SGLT1/SGLT2) |
| Human SGLT2 IC50 | 0.877 nM[3][7] | >2200-fold[3][8] |
| Human SGLT1 IC50 | 1960 nM[3][8] |
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[9] By blocking this transporter, this compound lowers the renal threshold for glucose, leading to increased urinary glucose excretion (UGE) in a dose-dependent manner.[10][11] This glucosuric effect directly reduces hyperglycemia and offers secondary benefits, including modest reductions in body weight and blood pressure due to osmotic diuresis and caloric loss.[5]
References
- 1. scispace.com [scispace.com]
- 2. This compound (Steglatro): A New Option for SGLT2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Spotlight on this compound and its potential in the treatment of type 2 diabetes: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jacc.org [jacc.org]
- 11. researchgate.net [researchgate.net]
Preclinical Pharmacokinetics and Bioavailability of Ertugliflozin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. By blocking SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This whitepaper provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of this compound in key animal models, namely rats and dogs. The data summarized herein is crucial for understanding the drug's disposition and for the design and interpretation of nonclinical safety and efficacy studies.
Pharmacokinetic Profile of this compound in Preclinical Models
This compound has been extensively studied in rats and dogs to characterize its absorption, distribution, metabolism, and excretion (ADME) properties. The following tables summarize the key pharmacokinetic parameters of this compound in these species.
Data Presentation
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration | Intravenous Administration | Reference(s) |
| Dose | Data not available | Data not available | |
| Cmax (ng/mL) | Data not available | Data not available | |
| Tmax (hr) | Data not available | Data not available | |
| AUC (ng·hr/mL) | Data not available | Data not available | |
| Half-life (t½) (hr) | Data not available | Data not available | |
| Bioavailability (%) | 69 | N/A | [1][2][3] |
| Protein Binding (%) | ~96 | ~96 | [2] |
N/A: Not Applicable
Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Oral Administration | Intravenous Administration | Reference(s) |
| Dose | Data not available | Data not available | |
| Cmax (ng/mL) | Data not available | Data not available | |
| Tmax (hr) | Data not available | Data not available | |
| AUC (ng·hr/mL) | Data not available | Data not available | |
| Half-life (t½) (hr) | Data not available | Data not available | |
| Bioavailability (%) | 94 | N/A | [1][2][3] |
| Protein Binding (%) | ~97 | ~97 | [2] |
N/A: Not Applicable
Note: While specific dose-escalation data for Cmax, Tmax, AUC, and half-life in preclinical models are not publicly available, studies in humans have shown that this compound exposure (Cmax and AUC) increases in a dose-proportional manner over a wide range of doses (0.5 mg to 300 mg)[2][4][5].
Metabolism and Excretion
The metabolic fate of this compound is similar across species, including rats, dogs, and humans, with glucuronidation and oxidation being the primary pathways.
In preclinical species, this compound undergoes metabolism to form several metabolites. The main routes of biotransformation are O-glucuronidation and oxidation (monohydroxylation and O-deethylation)[3].
In Rats:
-
Feces: Unchanged this compound (24.5%) and the oxidative metabolite M2 (26.7%) are the major components found in the feces of intact rats[6].
-
Bile: In bile duct-cannulated rats, unchanged this compound accounts for approximately 2.4% of the dose, while the glucuronide metabolite M4c accounts for 16.5%[6].
In Dogs:
-
Feces: Unchanged this compound is the most abundant component in the feces of intact dogs, accounting for 65.1% of the dose, followed by oxidative metabolites M1 (7.1%) and M2 (8.7%)[6].
-
Bile: In bile duct-cannulated dogs, unchanged this compound and the glucuronide M4c are major components, accounting for approximately 9.6% and 39.2% of the dose, respectively[6].
The recovery of unchanged this compound in the feces of intact animals is thought to be a result of the biliary excretion of glucuronide metabolites, which are then hydrolyzed back to the parent drug in the intestine before being eliminated[2]. Renal excretion of unchanged this compound is a minor pathway[2].
Experimental Protocols
Detailed experimental protocols for the preclinical pharmacokinetic studies of this compound are not fully available in the public domain. However, based on standard practices and available information, the following methodologies are typically employed.
In Vivo Pharmacokinetic Studies
A typical experimental workflow for an in vivo pharmacokinetic study is outlined below.
-
Animals: Male Sprague-Dawley rats and Beagle dogs are commonly used. Animals are typically fasted overnight before drug administration.
-
Drug Administration: For oral administration, this compound is often formulated as a suspension in a vehicle such as 0.5% methylcellulose and administered via oral gavage. For intravenous administration, the drug is dissolved in a suitable vehicle and administered as a bolus injection.
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration. Plasma is separated by centrifugation and stored frozen until analysis.
Bioanalytical Method
The concentration of this compound in plasma samples is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: A common method for sample preparation is protein precipitation, where a solvent like acetonitrile is added to the plasma to precipitate proteins[1]. The supernatant is then collected for analysis.
-
Chromatography: Chromatographic separation is achieved on a C18 reverse-phase column with a gradient mobile phase, often consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile)[1].
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. For this compound, a common precursor-to-product ion transition monitored is m/z 437.2 → 329.0 in positive ion mode[1].
-
Method Validation: The bioanalytical method is validated according to regulatory guidelines (e.g., FDA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability[1].
Metabolic Pathways
The primary metabolic pathways of this compound in preclinical models involve glucuronidation and oxidation.
Conclusion
This compound exhibits favorable pharmacokinetic properties in preclinical species, characterized by good oral bioavailability in both rats (69%) and dogs (94%), and high plasma protein binding[1][2][3]. The metabolism of this compound is qualitatively similar between preclinical species and humans, primarily involving glucuronidation and, to a lesser extent, oxidation. The major route of elimination of the parent drug and its oxidative metabolites is through the feces, while glucuronide metabolites are excreted in bile and urine[2][6]. This comprehensive preclinical pharmacokinetic profile has been instrumental in guiding the clinical development of this compound as a therapeutic agent for type 2 diabetes. Further research to obtain and publish detailed dose-dependent pharmacokinetic data in these preclinical models would be beneficial for the scientific community.
References
- 1. UPLC-MS/MS method for the quantification of this compound and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Ertugliflozin: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertugliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. As a member of the gliflozin class of drugs, it is utilized in the management of type 2 diabetes mellitus. This technical guide provides an in-depth overview of the molecular structure and key chemical properties of this compound, complete with detailed experimental protocols and visual representations of its mechanism of action and analytical workflows.
Molecular Structure and Identification
This compound, with the chemical formula C₂₂H₂₅ClO₇, possesses a complex and unique molecular architecture.[1] Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is (1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol. The structure features a C-glucoside derivative linked to a diarylmethane moiety.
Table 1: Molecular Identifiers for this compound
| Identifier | Value |
| Chemical Formula | C₂₂H₂₅ClO₇ |
| IUPAC Name | (1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
| CAS Number | 1210344-57-2 |
| Molecular Weight | 436.89 g/mol |
Chemical and Physical Properties
The physicochemical properties of this compound are critical to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. A summary of these key properties is presented below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | ~142 °C (for the L-pyroglutamic acid cocrystal)[2] |
| Boiling Point | 630.5 ± 55.0 °C at 760 mmHg |
| pKa (Strongest Acidic) | 11.98[3] |
| pKa (Strongest Basic) | -3.1[3] |
| logP (Octanol-Water Partition Coefficient) | 2.21 - 2.32[3] |
| Water Solubility | 0.119 mg/mL[3] |
| Appearance | White to off-white powder (as L-pyroglutamic acid cocrystal)[2] |
Mechanism of Action: SGLT2 Inhibition
This compound exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal tubules of the kidneys.[4] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the tubular lumen back into the bloodstream. By blocking this transporter, this compound reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.
Caption: Signaling pathway of SGLT2 inhibition by this compound.
Experimental Protocols
Determination of Physicochemical Properties
1. Melting Point Determination: The melting point of the this compound L-pyroglutamic acid cocrystal can be determined using a standard capillary melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.
2. pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of this compound in a suitable solvent system (e.g., water/methanol) is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is calculated from the inflection point of the titration curve.
3. logP (Octanol-Water Partition Coefficient) Determination: The logP value can be determined using the shake-flask method. A solution of this compound is prepared in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of this compound in both the octanol and aqueous phases is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The logP is calculated as the logarithm of the ratio of the concentrations in the octanol and aqueous phases.
4. Water Solubility Determination: The aqueous solubility can be determined by the equilibrium solubility method. An excess amount of this compound is added to a known volume of water and agitated at a constant temperature until equilibrium is achieved. The suspension is then filtered, and the concentration of this compound in the saturated solution is quantified by a suitable analytical technique like HPLC.
SGLT2 Inhibition Assay: Fluorescent Glucose Uptake Assay
This protocol describes a cell-based assay to determine the inhibitory activity of this compound on SGLT2 using a fluorescent glucose analog.
Materials:
-
Human embryonic kidney 293 (HEK293) cells stably expressing human SGLT2 (hSGLT2).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Sodium-containing and sodium-free uptake buffers.
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) as the fluorescent glucose analog.
-
This compound and a known SGLT2 inhibitor (e.g., phlorizin) as a positive control.
-
Cell lysis buffer.
-
Fluorescence microplate reader.
Procedure:
-
Cell Culture: Seed the hSGLT2-expressing HEK293 cells in a 96-well black, clear-bottom microplate and culture until a confluent monolayer is formed.
-
Compound Treatment: Wash the cells with pre-warmed PBS. Pre-incubate the cells with varying concentrations of this compound or the positive control in sodium-containing uptake buffer for a specified time (e.g., 15-30 minutes) at 37°C.
-
Glucose Uptake: Add 2-NBDG to each well to initiate glucose uptake and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by aspirating the uptake buffer and washing the cells rapidly with ice-cold sodium-free buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a microplate reader at the appropriate excitation and emission wavelengths for 2-NBDG.
-
Data Analysis: Calculate the percentage of SGLT2 inhibition for each concentration of this compound relative to the untreated control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: General experimental workflow for the SGLT2 inhibition assay.
Stability Indicating RP-HPLC Method
This protocol outlines a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for assessing the stability of this compound under various stress conditions.
Materials and Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
This compound reference standard.
-
HPLC grade acetonitrile, methanol, and water.
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies.
Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), delivered in an isocratic or gradient mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: Determined from the UV spectrum of this compound (e.g., ~225 nm).
-
Injection Volume: 10-20 µL.
Forced Degradation Study Protocol:
-
Acid Hydrolysis: Treat a solution of this compound with an acidic solution (e.g., 0.1 N HCl) and heat for a defined period. Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Treat a solution of this compound with a basic solution (e.g., 0.1 N NaOH) at room temperature or with gentle heating. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 60-80°C) for a specified duration. Dissolve the sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light in a photostability chamber.
Analysis: Inject the stressed samples, along with an unstressed control sample, into the HPLC system. Monitor the chromatograms for the appearance of degradation peaks and a decrease in the peak area of the parent drug. The method is considered stability-indicating if the degradation products are well-resolved from the this compound peak.
Conclusion
This technical guide has provided a detailed examination of the molecular structure and chemical properties of this compound. The tabulated data offers a quick reference for its key physicochemical parameters, while the described experimental protocols provide a foundation for its analysis and characterization in a research and development setting. The visualization of its mechanism of action and experimental workflows further aids in the understanding of this important antidiabetic agent.
References
Ertugliflozin's Impact on Glucose Metabolism in Preclinical Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys. By blocking this transporter, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels. This mechanism of action is independent of insulin secretion or sensitivity. This technical guide provides an in-depth overview of the preclinical animal studies that have elucidated the effects of this compound on glucose metabolism, offering valuable insights for researchers and professionals in the field of diabetes drug development.
Core Mechanism of Action
This compound's primary effect is the competitive inhibition of SGLT2 in the proximal tubules of the kidneys. This action reduces the renal threshold for glucose, leading to increased urinary glucose excretion.[1][2] Preclinical studies have demonstrated high selectivity of this compound for SGLT2 over SGLT1, minimizing the potential for gastrointestinal side effects associated with SGLT1 inhibition.[3]
Effects on Glycemic Control and Metabolic Parameters
Animal studies have consistently shown that this compound effectively improves glycemic control and other metabolic parameters in various models of type 2 diabetes.
Quantitative Data from Animal Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on glucose metabolism.
Table 1: Effect of this compound on Glycemic Parameters in High-Fat, High-Sucrose (HFHS) Diet-Induced Diabetic Mice
| Parameter | Control Diet (CD) | CD + this compound | HFHS Diet | HFHS + this compound |
| Glycated Hemoglobin (HbA1c) (%) | 4.5 ± 0.1 | 4.4 ± 0.1 | 5.8 ± 0.2 | 4.7 ± 0.1 |
| Fasting Blood Glucose (mg/dL) | 130 ± 5 | 125 ± 6 | 180 ± 10 | 135 ± 8 |
| Fasting Insulin (ng/mL) | 0.5 ± 0.1 | 0.4 ± 0.1 | 1.5 ± 0.3 | 0.6 ± 0.1 |
| HOMA-IR | 1.5 ± 0.3 | 1.2 ± 0.2 | 6.7 ± 1.5 | 2.0 ± 0.3 |
Data adapted from a study in C57BL/6J mice fed experimental diets for 4 months. This compound was administered at a dose of 0.5 mg/g of diet.[4] HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.
Table 2: Effect of this compound on Insulin and Triglyceride Levels in Horses with Hyperinsulinemia
| Parameter | Before Treatment | After 30 Days of this compound (0.05 mg/kg) |
| Median Insulin (μU/mL) | >300 (IQR: 149, >300) | 43 (IQR: 20, 66) |
| Median Serum Triglycerides (mmol/L) | 0.6 (IQR: 0.4, 0.9) | 1.4 (IQR: 0.8, 3.7) |
Data from a retrospective case series in horses and ponies with hyperinsulinemia and laminitis.[5] IQR: Interquartile Range.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections describe the key experimental protocols used in the cited animal studies.
High-Fat, High-Sucrose (HFHS) Diet-Induced Diabetes Mouse Model
-
Animal Strain: Eight-week-old male C57BL/6J mice.[4]
-
Diet Groups:
-
Treatment Duration: 4 months.[4]
-
Parameter Measurement:
-
Glycated Hemoglobin (HbA1c): Measured from whole blood using a clinical analyzer.
-
Fasting Blood Glucose: Measured from tail vein blood after a 6-hour fast using a glucometer.[4]
-
Fasting Insulin: Measured from plasma using an ELISA kit.[4]
-
HOMA-IR Calculation: (Fasting Insulin (μU/L) x Fasting Glucose (nmol/L)) / 22.5.
-
Hyperinsulinemic-Euglycemic Clamp
This technique is the gold standard for assessing insulin sensitivity in vivo.
-
Animal Preparation: Surgical catheterization of the carotid artery (for blood sampling) and jugular vein (for infusions) is performed several days prior to the clamp study.
-
Procedure:
-
Fasting: Animals are fasted for a predetermined period (e.g., 5-6 hours).
-
Tracer Infusion: A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is initiated to measure basal glucose turnover.
-
Clamp Initiation: A continuous infusion of insulin is started to raise plasma insulin to a hyperinsulinemic level.
-
Glucose Infusion: A variable infusion of glucose is simultaneously administered to maintain euglycemia (normal blood glucose levels). Blood glucose is monitored frequently (e.g., every 5-10 minutes), and the glucose infusion rate (GIR) is adjusted accordingly.
-
Steady State: Once a steady state is achieved (stable blood glucose with a constant GIR), blood samples are taken to measure glucose turnover and other metabolites. The GIR at steady state is a measure of whole-body insulin sensitivity.
-
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to clear a glucose load.
-
Animal Preparation: Animals are fasted overnight.
-
Procedure:
-
Baseline Blood Sample: A baseline blood sample is taken to measure fasting glucose levels.
-
Glucose Administration: A bolus of glucose is administered orally via gavage.
-
Blood Sampling: Blood samples are collected at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: Blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.
-
Signaling Pathways and Molecular Mechanisms
This compound's effects on glucose metabolism extend beyond simple glycosuria and involve modulation of key signaling pathways.
Renal Glucose Handling
The primary mechanism of this compound is the direct inhibition of SGLT2 in the renal proximal tubule, leading to increased urinary glucose excretion.
Caption: this compound's inhibition of SGLT2 in the renal proximal tubule.
Hepatic Glucose Production
By reducing glucotoxicity and improving the overall metabolic state, SGLT2 inhibitors are thought to indirectly influence hepatic glucose production. While direct molecular studies on this compound's effect on hepatic gluconeogenesis pathways are still emerging, the general mechanism for SGLT2 inhibitors involves a reduction in the expression of key gluconeogenic enzymes.
Caption: Postulated indirect effect of this compound on hepatic gluconeogenesis.
Insulin Signaling in Peripheral Tissues
Improvements in glycemic control due to this compound can lead to enhanced insulin sensitivity in peripheral tissues like skeletal muscle and adipose tissue. This is thought to occur through the alleviation of glucose toxicity, which can impair insulin signaling.
Caption: this compound's indirect enhancement of insulin signaling.
Conclusion
Preclinical animal studies have been instrumental in defining the efficacy and mechanism of action of this compound. The data consistently demonstrate its ability to improve glycemic control and other metabolic parameters in models of type 2 diabetes. The primary mechanism of SGLT2 inhibition is well-established, and ongoing research continues to elucidate the downstream molecular effects on key metabolic tissues. This technical guide provides a comprehensive summary of the current understanding of this compound's effects on glucose metabolism in animal models, serving as a valuable resource for the scientific community.
References
- 1. Defective insulin-induced GLUT4 translocation in skeletal muscle of high fat-fed rats is associated with alterations in both Akt/protein kinase B and atypical protein kinase C (zeta/lambda) activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Sodium‐Glucose Linked Transporter 2 Inhibition With this compound on Mitochondrial Function, Energetics, and Metabolic Gene Expression in the Presence and Absence of Diabetes Mellitus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abvp.com [abvp.com]
In vitro selectivity of ertugliflozin for SGLT2 over SGLT1
An In-Depth Technical Guide on the In Vitro Selectivity of Ertugliflozin for SGLT2 over SGLT1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a highly potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1][2] Its efficacy in the treatment of type 2 diabetes mellitus stems from its ability to induce glycosuria by specifically targeting SGLT2 over the closely related SGLT1. This guide provides a detailed overview of the in vitro studies that have established the selectivity profile of this compound, outlines the experimental protocols used for this determination, and illustrates the underlying mechanism and experimental workflows.
Quantitative Analysis of In Vitro Selectivity
The selectivity of this compound for SGLT2 over SGLT1 is quantified by comparing its half-maximal inhibitory concentration (IC50) against each transporter. A lower IC50 value indicates higher potency. The selectivity ratio is calculated by dividing the IC50 for SGLT1 by the IC50 for SGLT2. In vitro studies have consistently demonstrated that this compound is a highly selective SGLT2 inhibitor.[3][4]
Data from functional assays using cell lines expressing human SGLT1 (hSGLT1) and SGLT2 (hSGLT2) show that this compound has an IC50 of 0.877 nM for hSGLT2 and 1960 nM for hSGLT1.[3][4][5] This corresponds to a selectivity of over 2000-fold for SGLT2 compared to SGLT1.[4][5] Along with empagliflozin, this compound exhibits one of the highest selectivity ratios among the class of SGLT2 inhibitors.[3][4][6]
Table 1: Comparative In Vitro Inhibitory Activity of SGLT2 Inhibitors
| Compound | hSGLT2 IC50 (nM) | hSGLT1 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |
| This compound | 0.877 [3][4][7] | 1960 [3][4] | >2200 [3] |
| Empagliflozin | ~3.1[3] | ~8300[8] | ~2700[3] |
| Dapagliflozin | ~1.2[3] | ~1400[8] | ~1200[3] |
| Canagliflozin | ~2.2[7] | ~710[8] | ~260-413[3][7] |
Experimental Protocols for Determining SGLT Inhibitor Selectivity
The determination of IC50 values for SGLT inhibitors is typically performed using a cell-based functional assay. This method directly measures the inhibition of glucose (or a glucose analog) transport into cells engineered to express the target transporter.
General Principle
The assay quantifies the uptake of a labeled substrate, such as radiolabeled methyl α-D-glucopyranoside ([¹⁴C]AMG) or a fluorescent glucose analog (e.g., 2-NBDG), into a mammalian cell line stably expressing either human SGLT1 or SGLT2.[4][9][10] By measuring substrate uptake across a range of inhibitor concentrations, a dose-response curve is generated, from which the IC50 value is calculated.
Detailed Methodology
-
Cell Line Preparation:
-
Cell Types: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney 293 (HEK-293) cells are commonly used due to their robust growth characteristics and low endogenous transporter expression.[4][10]
-
Transfection: Cells are stably transfected with plasmids containing the cDNA for either human SGLT1 (SLC5A1) or human SGLT2 (SLC5A2). Expression of the respective transporters is confirmed via methods such as Western blot or functional uptake assays.
-
Cell Culture: Transfected cells are cultured and maintained in appropriate media and conditions until they form confluent monolayers in multi-well plates suitable for uptake assays.
-
-
Inhibitor Treatment:
-
The culture medium is removed, and the cells are washed with a sodium-containing buffer (as SGLT transport is sodium-dependent).[10]
-
Cells are then pre-incubated for a defined period (e.g., 15-30 minutes) with varying concentrations of this compound or other test inhibitors. A vehicle control (e.g., DMSO) is also included.
-
-
Substrate Uptake Assay:
-
The assay is initiated by adding the labeled substrate (e.g., [¹⁴C]AMG) to each well.[4][10]
-
The cells are incubated for a short, fixed period during which substrate uptake is linear (e.g., 10 minutes for hSGLT2, 1-2 minutes for hSGLT1).[10]
-
The reaction is terminated by rapidly washing the cells with ice-cold, sodium-free buffer to remove the extracellular substrate.
-
-
Quantification and Data Analysis:
-
Radiolabeled Substrate: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Fluorescent Substrate: Intracellular fluorescence is measured using a microplate reader or fluorescence microscopy.[11]
-
Data Normalization: Uptake values are normalized to the total protein content in each well.
-
IC50 Calculation: The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate statistical software.
-
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound (Steglatro): A New Option for SGLT2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Early-Stage Research on Ertugliflozin's Anti-Inflammatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertugliflozin, a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), is an established therapeutic agent for the management of type 2 diabetes mellitus. Beyond its glucose-lowering effects, a growing body of evidence suggests that the SGLT2 inhibitor class possesses pleiotropic effects, including significant anti-inflammatory properties. This technical guide provides an in-depth overview of the early-stage, preclinical research exploring the anti-inflammatory potential of this compound. The focus is on in-vivo and emerging in-vitro evidence, detailing effects on inflammatory markers, relevant signaling pathways, and the experimental methodologies employed in these foundational studies. This document is intended to serve as a resource for researchers and professionals in drug development investigating the broader therapeutic applications of this compound.
Quantitative Data on Anti-Inflammatory Effects
Preclinical studies have begun to quantify the anti-inflammatory effects of this compound in various animal models. The following tables summarize the key quantitative findings from this early-stage research.
Table 1: Effect of this compound on Pro-Inflammatory Cytokines in a Rat Model of Methotrexate-Induced Nephrotoxicity
| Inflammatory Marker | Control (Methotrexate only) | This compound + Methotrexate | Percentage Reduction |
| TNF-α (ng/L) | 139.42 ± 9.63 | 115.78 ± 8.77 | ~17% |
| IL-1β (pg/mL) | 158.23 ± 10.11 | 132.51 ± 9.24 | ~16% |
Data adapted from a study on methotrexate-induced nephrotoxicity in rats.[1]
Table 2: Modulation of Inflammatory Markers by this compound in a Rat Model of Acetic Acid-Induced Colitis
| Marker | Acetic Acid (AA) Control | AA + this compound (10 mg/kg) | Observation |
| Pro-inflammatory Markers | |||
| TNF-α | Elevated | Significantly Reduced | Attenuation of pro-inflammatory cytokine |
| IL-1β | Elevated | Significantly Reduced | Attenuation of pro-inflammatory cytokine |
| iNOS | Elevated | Reduced | Downregulation of inflammatory enzyme |
| NF-κB p65 expression | Increased | Suppressed | Inhibition of key inflammatory transcription factor |
| CD86 (M1 macrophage marker) | Increased | Reduced | Shift from pro-inflammatory macrophage phenotype |
| MCP-1 | Increased | Reduced | Decrease in monocyte chemoattractant |
| Anti-inflammatory Markers | |||
| IL-10 | Reduced | Elevated | Upregulation of anti-inflammatory cytokine |
| CD206 (M2 macrophage marker) | Reduced | Increased | Promotion of anti-inflammatory macrophage phenotype |
| Fizz-1 | Reduced | Increased | Upregulation of M2 macrophage marker |
| Ym-1 | Reduced | Increased | Upregulation of M2 macrophage marker |
| Arg-1 | Reduced | Increased | Upregulation of M2 macrophage marker |
Data adapted from a study on acetic acid-induced colitis in rats.[2]
Key Signaling Pathways in this compound's Anti-Inflammatory Action
Early research suggests that this compound's anti-inflammatory effects are mediated through the modulation of key signaling pathways, primarily the NF-κB pathway and the polarization of macrophages.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][4] In inflammatory states, NF-κB is activated and translocates to the nucleus, initiating the transcription of these inflammatory mediators. Preclinical evidence suggests that this compound can suppress the activation of NF-κB.[1][2] This inhibitory action on the NF-κB pathway likely represents a core mechanism of this compound's anti-inflammatory effects.
Macrophage Polarization
Macrophages play a dual role in inflammation, existing on a spectrum from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[3] A shift in the balance from M1 to M2 macrophages is a key process in the resolution of inflammation. Research indicates that this compound promotes the polarization of macrophages towards the anti-inflammatory M2 phenotype.[2] This is evidenced by a decrease in M1 markers (e.g., CD86) and an increase in M2 markers (e.g., CD206, Arg-1), leading to a reduction in pro-inflammatory mediators and an increase in anti-inflammatory cytokines like IL-10.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the experimental protocols from key preclinical studies on this compound's anti-inflammatory properties.
Acetic Acid-Induced Colitis in Rats
This model is used to investigate the protective effects of therapeutic agents against inflammatory bowel disease.
-
Animals: Adult Wistar rats.
-
Induction of Colitis:
-
Rats are fasted overnight with free access to water.
-
Under anesthesia, a solution of acetic acid (typically 4% v/v in saline) is instilled intra-rectally via a catheter.
-
-
Treatment Protocol:
-
Rats are divided into several groups: a control group, an acetic acid-only group, and groups receiving acetic acid plus varying doses of this compound (e.g., 1, 5, and 10 mg/kg) administered orally for a defined period (e.g., 7 days) prior to colitis induction. A positive control group receiving a standard anti-inflammatory drug like sulfasalazine may also be included.
-
-
Assessment of Inflammation:
-
Macroscopic Scoring: The colon is excised, and the severity of inflammation is scored based on visual criteria such as ulceration and tissue thickening.
-
Histopathological Analysis: Colon tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess mucosal damage and inflammatory cell infiltration.
-
Biochemical Analysis: Colon tissue homogenates are used to measure levels of inflammatory markers (TNF-α, IL-1β, iNOS, MCP-1, IL-10) and macrophage polarization markers (CD86, CD206, Fizz-1, Ym-1, Arg-1) using techniques like ELISA and Western blotting. NF-κB p65 expression is also assessed.[2]
-
Methotrexate-Induced Nephrotoxicity in Rats
This model is employed to study drug-induced kidney injury and the potential protective effects of co-administered agents.
-
Animals: Adult male albino rats.
-
Induction of Nephrotoxicity:
-
A single intraperitoneal (I.P.) injection of methotrexate (e.g., 10 mg/kg) is administered.
-
-
Treatment Protocol:
-
Rats are divided into a negative control group (saline only), a positive control group (methotrexate only), and a treatment group receiving oral this compound (e.g., 20 mg/kg) daily for a specified duration (e.g., 14 days), with the methotrexate injection given on a specific day of the treatment period (e.g., day 10).
-
-
Assessment of Inflammation:
-
At the end of the experimental period, blood samples are collected.
-
Serum levels of pro-inflammatory cytokines, specifically TNF-α and IL-1β, are quantified using ELISA kits.[1]
-
Future Directions and Conclusion
The early-stage research on this compound's anti-inflammatory properties is promising, with in-vivo studies demonstrating its ability to reduce key pro-inflammatory cytokines and modulate inflammatory signaling pathways. The observed effects on NF-κB inhibition and macrophage polarization provide a foundational understanding of its potential mechanisms of action.
However, the field would greatly benefit from further in-vitro studies to elucidate the direct effects of this compound on various cell types involved in the inflammatory process, such as macrophages, endothelial cells, and lymphocytes. Investigating the impact of this compound on other inflammatory pathways, such as the NLRP3 inflammasome, which has been implicated in the action of other SGLT2 inhibitors, would also be a valuable area of exploration.
References
- 1. sarpublication.com [sarpublication.com]
- 2. This compound ameliorates experimentally-induced colitis in rats by regulating the interplay between M1/M2 macrophage polarization, tight junction proteins, and MicroRNA 155 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Effects of SGLT2 Inhibitors: Focus on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of UGT1A9 and UGT2B7 in the Metabolic Clearance of Ertugliflozin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ertugliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is primarily cleared from the body through metabolic processes, with glucuronidation being the predominant pathway.[1] This guide provides a comprehensive technical overview of the critical roles that UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A9 and UGT2B7, play in the metabolism of this compound. In vitro studies have definitively established that this compound is extensively metabolized by these UGT isoforms, with UGT1A9 being the principal contributor to its clearance.[2][3] Understanding the specifics of this metabolic pathway is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and informing clinical development strategies.
Overview of this compound Metabolism
The primary route of elimination for this compound is metabolism, accounting for the majority of its clearance.[1] The major metabolic pathway is O-glucuronidation, which is responsible for approximately 86% of its metabolic clearance, leading to the formation of pharmacologically inactive glucuronide metabolites.[3][4] Oxidative metabolism, mediated by cytochrome P450 (CYP) enzymes, plays a minor role.[1] Two primary glucuronide metabolites have been identified: a major 3-O-β-glucuronide (M5c) and a minor 2-O-β-glucuronide (M5a).[2] The formation of these metabolites is primarily catalyzed by UGT1A9 and, to a lesser extent, UGT2B7.[2][5]
Quantitative Contribution of UGT1A9 and UGT2B7 to this compound Metabolism
In vitro studies utilizing human liver microsomes (HLMs) and recombinant UGT enzymes have quantified the relative contributions of UGT1A9 and UGT2B7 to the glucuronidation of this compound. These data are summarized in the tables below.
Table 1: Fractional Metabolism (fm) of this compound by UGT Isoforms in Human Liver Microsomes
| UGT Isoform | Contribution (fm) | Reference |
| UGT1A9 | 78% - 81% | [2][3][4] |
| UGT2B7/UGT2B4 | 18% - 19% | [2][3][4] |
Table 2: Enzyme Kinetic Parameters for this compound Glucuronide Formation in Human Liver Microsomes
| Metabolite | Km (µM) | Vmax (pmol/min/mg) | CLint (µL/min/mg) | Reference |
| M5c (3-O-β-glucuronide) | 10.8 | 375 | 34.7 | [2][3] |
| M5a (2-O-β-glucuronide) | 41.7 | 94.9 | 2.28 | [2][3] |
Table 3: Fractional Metabolism (fm) of this compound Determined by Recombinant Enzyme Kinetics with Relative Activity Factor Scaling
| UGT Isoform | Contribution (fm) | Reference |
| UGT1A9 | 0.86 | [2][3] |
| UGT2B7 | 0.14 | [2][3] |
Experimental Protocols for Characterizing this compound Metabolism
The characterization of this compound metabolism by UGT enzymes involved a series of in vitro experiments. The key methodologies are detailed below.
Glucuronidation Assays with Human Liver Microsomes (HLMs)
-
Objective: To determine the kinetics of this compound glucuronidation in a complex, physiologically relevant in vitro system.
-
Methodology:
-
Pooled human liver microsomes were incubated with varying concentrations of this compound.
-
The reaction was initiated by the addition of the cofactor UDP-glucuronic acid (UDPGA).
-
Incubations were carried out at 37°C for a specified time and then terminated.
-
The formation of the glucuronide metabolites (M5a and M5c) was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Enzyme kinetic parameters (Km and Vmax) were determined by fitting the data to the Michaelis-Menten equation.
-
Recombinant UGT Enzyme Assays
-
Objective: To identify the specific UGT isoforms responsible for this compound glucuronidation.
-
Methodology:
-
A panel of recombinant human UGT enzymes (including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B7, UGT2B15, and UGT2B17) were individually incubated with this compound.
-
Similar to the HLM assays, reactions were initiated with UDPGA and incubated at 37°C.
-
Metabolite formation was quantified by LC-MS/MS.
-
The activity of each recombinant enzyme was used to determine the primary contributors to this compound glucuronidation.
-
Chemical Inhibition Assays
-
Objective: To confirm the contribution of specific UGT isoforms using selective chemical inhibitors.
-
Methodology:
-
This compound was incubated with HLMs in the presence and absence of known selective inhibitors of UGT isoforms.
-
Digoxin and tranilast were used as selective inhibitors for UGT1A9.[2]
-
16β-phenyllongifolol was used as a selective inhibitor for UGT2B7/UGT2B4.[2]
-
The reduction in the rate of glucuronide formation in the presence of the inhibitors was used to calculate the fractional metabolism (fm) for each inhibited enzyme.
-
Visualizing the Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of this compound and the experimental workflow used to characterize the roles of UGT1A9 and UGT2B7.
References
- 1. Pharmacokinetics and Pharmacodynamics of this compound in Healthy Japanese and Western Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Characterization of this compound Metabolism by UDP-Glucuronosyltransferase and Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiologically‐Based Pharmacokinetic Modeling of the Drug–Drug Interaction of the UGT Substrate this compound Following Co‐Administration with the UGT Inhibitor Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Rifampin on the Pharmacokinetics of this compound in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ertugliflozin In Vitro Assays for Kidney Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ertugliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the proximal tubules of the kidneys. SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism of action has established SGLT2 inhibitors as a key therapeutic class for the management of type 2 diabetes. Beyond its glucose-lowering effects, emerging evidence suggests that this compound may also exert direct protective effects on the kidneys, independent of its systemic effects.
These application notes provide a comprehensive overview of in vitro assay protocols to investigate the effects of this compound on kidney cell lines. The provided methodologies are essential for researchers aiming to elucidate the cellular and molecular mechanisms underlying the renal effects of this compound. The protocols are primarily focused on human kidney proximal tubule cell lines, such as HK-2, which are physiologically relevant models for studying SGLT2 inhibition.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (nM) | Selectivity (over SGLT1) | Reference |
| Human SGLT2 | 0.877 | >2000-fold | [1][2] |
| Human SGLT1 | 1960 | - | [1][2] |
Experimental Protocols
SGLT2 Inhibition Assay in Kidney Cells
This assay is designed to quantify the inhibitory effect of this compound on SGLT2-mediated glucose uptake in a relevant kidney cell line. A fluorescent glucose analog, 2-NBDG, is used to measure glucose uptake.
Cell Line: HK-2 (human kidney proximal tubule cell line)
Materials:
-
HK-2 cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Sodium-containing buffer (e.g., Krebs-Ringer-HEPES with 140 mM NaCl)
-
Sodium-free buffer (e.g., Krebs-Ringer-HEPES with 140 mM choline chloride)
-
Phlorizin (a non-selective SGLT inhibitor, as a positive control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed HK-2 cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere and grow to confluence for 48 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations. The final DMSO concentration in the assay should be less than 0.1%.
-
Cell Treatment:
-
Wash the cells twice with pre-warmed sodium-free buffer.
-
Incubate the cells with sodium-containing or sodium-free buffer containing various concentrations of this compound or phlorizin for 30 minutes at 37°C.
-
-
Glucose Uptake:
-
Add 2-NBDG to each well at a final concentration of 100 µM.
-
Incubate for 30 minutes at 37°C.
-
-
Measurement:
-
Remove the 2-NBDG solution and wash the cells three times with ice-cold sodium-free buffer.
-
Add 100 µL of lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis:
-
Subtract the fluorescence values of the sodium-free buffer wells (background) from the sodium-containing buffer wells to determine the SGLT-mediated glucose uptake.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay
This protocol assesses the effect of this compound on the viability of kidney cells, particularly under conditions mimicking diabetic nephropathy (high glucose).
Cell Line: HK-2
Materials:
-
HK-2 cells
-
DMEM/F12 medium (normal glucose: 5.5 mM; high glucose: 30 mM)
-
This compound
-
Cell Counting Kit-8 (CCK-8) or Crystal Violet stain
-
96-well plates
Protocol:
-
Cell Seeding: Seed HK-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treatment:
-
Replace the medium with either normal glucose or high glucose medium.
-
Add different concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate for 24, 48, and 72 hours.
-
-
Viability Assessment (using CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control group.
-
Compare the viability of cells treated with this compound under normal and high glucose conditions.
-
Western Blot Analysis for Fibrosis and Inflammation Markers
This protocol is used to investigate the effect of this compound on the expression of key proteins involved in renal fibrosis and inflammation.
Cell Line: HK-2
Materials:
-
HK-2 cells
-
DMEM/F12 medium (normal and high glucose)
-
This compound
-
TGF-β1 (Transforming Growth Factor-beta 1) to induce a fibrotic response
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Collagen IV, anti-α-SMA, anti-NF-κB, anti-ICAM-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Cell Culture and Treatment:
-
Culture HK-2 cells in 6-well plates until they reach 80-90% confluency.
-
Treat the cells with high glucose medium and/or TGF-β1 in the presence or absence of this compound for 48-72 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).
-
Visualization of Pathways and Workflows
Caption: A generalized workflow for in vitro evaluation of this compound in kidney cell lines.
Caption: Proposed signaling pathways influenced by this compound in kidney cells.
References
Application Notes and Protocols for Oral Administration of Ertugliflozin in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is responsible for the reabsorption of the majority of glucose from the glomerular filtrate in the kidneys. By inhibiting SGLT2, this compound reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a lowering of blood glucose levels. This mechanism of action makes it an effective treatment for type 2 diabetes mellitus. Preclinical studies in animal models, particularly rats, are crucial for evaluating the efficacy, pharmacokinetics, and safety of this compound. Proper preparation of this compound for oral administration is a critical step to ensure accurate and reproducible results in these studies.
This compound is classified as a Biopharmaceutical Classification System (BCS) Class I drug, indicating high solubility and high permeability.[1][2] In rats, this compound has an oral bioavailability of approximately 69%.[1][3]
Data Presentation
Table 1: this compound Dosage in Rat Studies
| Dosage | Study Context | Species | Reference |
| 5 mg/kg | Alzheimer's Disease Model | Wistar Rats | (Pang et al., 2023) |
| 10 mg/kg | Alzheimer's Disease Model | Wistar Rats | (Pang et al., 2023) |
| 36 mg/kg/day | Spontaneous Hypertensive Rats | Rats | (FDA, 2016) |
Table 2: Example Vehicle Formulations for Oral Administration of SGLT2 Inhibitors
| Vehicle Composition | Drug | Species | Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) and Corn Oil | This compound | Mice | 50 mg/mL | (Abd Uljaleel & Hassan, 2023) |
| 10% DMSO and 90% Saline | Enavogliflozin | Rats | Not Specified | (Lee et al., 2022) |
| 0.5% Methylcellulose | Not Specified | Mice | Not Specified | (Hoggatt et al., 2010) |
Experimental Protocols
Protocol 1: Preparation of this compound in a DMSO/Corn Oil Vehicle
This protocol is adapted from a study involving the oral administration of this compound in mice and is suitable for lipophilic compounds.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Corn oil
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Weighing this compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Initial Dissolution in DMSO: Add a small volume of DMSO to the this compound powder. The volume of DMSO should be sufficient to fully dissolve the powder. Vortex the mixture until the this compound is completely dissolved and a clear solution is obtained.
-
Addition of Corn Oil: Add the required volume of corn oil to the DMSO-ertugliflozin solution to achieve the final desired concentration.
-
Homogenization: Vortex the final mixture thoroughly to ensure a uniform suspension.
-
Storage: Prepare the dosing solution fresh before each administration. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, bring the solution to room temperature and vortex to ensure homogeneity.
Example Calculation for a 5 mg/kg dose in a 250g rat (assuming a 5 mg/mL solution and a dosing volume of 0.25 mL):
-
To prepare 1 mL of a 5 mg/mL solution:
-
Weigh 5 mg of this compound.
-
Dissolve in a minimal volume of DMSO (e.g., 50 µL).
-
Add corn oil to a final volume of 1 mL.
-
Protocol 2: Suggested Preparation of this compound in an Aqueous Vehicle (0.5% Methylcellulose)
Given this compound's high solubility (BCS Class I), an aqueous-based vehicle is also appropriate and may be preferred to avoid potential toxicities associated with chronic DMSO administration.
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v) in sterile water
-
Sterile tubes or vials
-
Magnetic stirrer and stir bar or vortex mixer
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Prepare 0.5% Methylcellulose: Dissolve 0.5 g of methylcellulose in 100 mL of sterile water. Stir until a clear, homogeneous solution is formed.
-
Weighing this compound: Accurately weigh the required amount of this compound powder.
-
Suspension: Add the weighed this compound to the 0.5% methylcellulose solution.
-
Homogenization: Vortex or stir the mixture until a uniform suspension is achieved. Gentle warming may be used to aid dissolution if necessary, but the stability of this compound under these conditions should be verified.
-
Storage: It is recommended to prepare this suspension fresh daily. Store at 2-8°C and protect from light if not for immediate use. Always bring to room temperature and mix thoroughly before administration.
Mandatory Visualization
Caption: Experimental workflow for preparing this compound for oral administration in rats.
Caption: Mechanism of action of this compound via SGLT2 inhibition in the renal proximal tubule.
References
- 1. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Ertugliflozin in Tissue Samples
Abstract
This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of ertugliflozin in various tissue matrices. The protocol provides a complete workflow, from tissue homogenization and sample preparation to the optimized LC-MS/MS parameters. The use of a stable isotope-labeled internal standard, this compound-D5, ensures high accuracy and precision, effectively compensating for matrix effects and variations in sample processing. This method is ideally suited for researchers, scientists, and drug development professionals engaged in preclinical pharmacokinetic and toxicokinetic studies of this compound.
Introduction
This compound is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), approved for the treatment of type 2 diabetes mellitus.[1][2] Understanding the distribution and concentration of this compound in various tissues is crucial for evaluating its efficacy, safety profile, and overall pharmacokinetic properties. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and wide dynamic range. This application note presents a detailed protocol for the extraction and quantification of this compound in tissue samples, addressing the unique challenges associated with complex biological matrices.
Physicochemical Properties of this compound
A foundational understanding of this compound's physicochemical properties is essential for method development.
| Property | Value |
| Molecular Formula | C₂₂H₂₅ClO₇[2][3] |
| Molecular Weight | 436.9 g/mol [3][4] |
| IUPAC Name | (1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol[2] |
| Bioavailability | ~100%[2] |
| Protein Binding | 93.6%[2][5] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
This compound-D5 internal standard (purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Tissue homogenization buffer (e.g., 1X PBS)
-
Control tissue matrix (e.g., liver, kidney, muscle from untreated animals)
Standard Solutions and Quality Control Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-D5 in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-D5 primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Curve and QC Samples: Spike appropriate amounts of the this compound working standard solutions into blank tissue homogenate to prepare calibration standards (e.g., 1-1000 ng/mL) and QC samples (low, mid, and high concentrations).
Tissue Sample Preparation Protocol
A robust sample preparation protocol is critical for removing interfering matrix components and ensuring accurate quantification. This protocol utilizes protein precipitation, a widely adopted technique for its simplicity and efficiency.[6]
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of tissue.
-
Add 500 µL of ice-cold homogenization buffer (e.g., 1X PBS) per 100 mg of tissue.[7]
-
Homogenize the tissue using a bead beater with stainless steel beads or a rotor-stator homogenizer until a uniform consistency is achieved.[7] Keep samples on ice throughout the process.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for further processing.
-
-
Protein Precipitation:
-
To a 100 µL aliquot of the tissue homogenate supernatant, add 20 µL of the internal standard working solution (100 ng/mL this compound-D5).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Caption: Workflow for this compound Extraction from Tissue.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See table below |
Gradient Elution Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry Conditions:
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in the positive ion mode.
| Parameter | This compound | This compound-D5 (IS) |
| Precursor Ion (m/z) | 437.4 | 442.2[8][9] |
| Product Ion (m/z) | 329.2 | 334.3[8][9] |
| Dwell Time | 100 ms | 100 ms |
| Ion Source | ESI Positive | ESI Positive |
| IonSpray Voltage | ~5500 V | ~5500 V |
| Temperature | ~500°C | ~500°C |
| Collision Gas | Nitrogen | Nitrogen |
| Declustering Potential (DP) | Optimized (Typically 60-100 V) | Optimized (Typically 60-100 V) |
| Entrance Potential (EP) | Optimized (Typically 10 V) | Optimized (Typically 10 V) |
| Collision Energy (CE) | Optimized (Typically 25-45 eV) | Optimized (Typically 25-45 eV) |
Note: DP, EP, and CE are instrument-dependent and should be optimized by infusing a standard solution of this compound and its internal standard to achieve maximum signal intensity.
Data Analysis and Results
Quantification is performed using the multiple reaction monitoring (MRM) mode. The peak area ratio of this compound to the internal standard (this compound-D5) is plotted against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used to construct the calibration curve. The concentration of this compound in the QC and unknown tissue samples is then calculated from the regression equation.
Caption: LC-MS/MS Quantification Principle.
Method Validation Summary
A full method validation should be performed according to the FDA or other relevant regulatory guidelines. The following parameters should be assessed:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank tissue homogenates from at least six different sources.
-
Linearity: A linear range of 1-1000 ng/mL is typically achievable, with a correlation coefficient (r²) of >0.99.[8]
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be within ±15% (±20% at the LLOQ), and accuracy (% bias) should be within ±15% of the nominal value (±20% at the LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects.
-
Extraction Recovery: Consistent and reproducible recovery of this compound and the IS from the tissue matrix.
-
Stability: Stability of this compound in tissue homogenates under various storage and processing conditions (freeze-thaw, short-term benchtop, and long-term storage).
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantification of this compound in tissue samples. The detailed protocols for sample preparation and instrumental analysis, combined with the use of a stable isotope-labeled internal standard, ensure high-quality data suitable for regulatory submissions and for advancing the understanding of this compound's pharmacology.
References
- 1. biotage.com [biotage.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. shimadzu.co.kr [shimadzu.co.kr]
- 4. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography-tandem mass spectrometry method for quantification of this compound in human plasma: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Ertugliflozin's Effect on Blood Pressure in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive framework for evaluating the antihypertensive effects of ertugliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, in preclinical animal models.
Introduction
This compound is an oral SGLT2 inhibitor that lowers blood glucose by promoting urinary glucose excretion. A well-documented secondary effect of this compound and other SGLT2 inhibitors is a reduction in blood pressure. This effect is primarily attributed to osmotic diuresis and natriuresis, leading to a decrease in plasma volume. Understanding the preclinical antihypertensive profile of this compound is crucial for its development and for elucidating its cardiovascular benefits. This document outlines detailed protocols for assessing the impact of this compound on blood pressure in appropriate animal models of hypertension.
Signaling Pathway of this compound-Mediated Blood Pressure Reduction
This compound's primary mechanism for lowering blood pressure involves the inhibition of SGLT2 in the proximal tubules of the kidneys. This inhibition reduces the reabsorption of glucose and sodium, leading to increased urinary excretion of both (glucosuria and natriuresis). The resulting osmotic diuresis leads to a reduction in plasma volume and, consequently, a decrease in blood pressure. The interplay with the renin-angiotensin-aldosterone system (RAAS) is complex; while the initial volume depletion might be expected to activate RAAS, studies on SGLT2 inhibitors have shown varied effects, with some indicating no significant long-term activation of the systemic RAAS.
Application of Ertugliflozin in Research on Non-Diabetic Renal Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertugliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a therapeutic class that has demonstrated significant cardiorenal protective effects. While the benefits of SGLT2 inhibitors in diabetic kidney disease are well-established, their therapeutic potential in non-diabetic chronic kidney disease (CKD) is an area of growing interest. This is based on the understanding that their mechanisms of action extend beyond glucose control, offering potential benefits for a broader range of renal pathologies.
This document provides a comprehensive overview of the current research landscape for this compound in the context of non-diabetic renal diseases, including relevant data from diabetic studies, proposed mechanisms of action, and detailed experimental protocols to guide future research.
Data Presentation: Quantitative Effects of this compound on Renal Parameters
The majority of available quantitative data on the renal effects of this compound comes from clinical trials in patients with type 2 diabetes mellitus (T2DM), most notably the VERTIS CV trial. While not a non-diabetic population, these findings provide the foundational evidence for this compound's impact on kidney function. Researchers investigating non-diabetic renal diseases can use this data as a benchmark, with the understanding that the effects may differ in the absence of hyperglycemia.
Table 1: Change in Estimated Glomerular Filtration Rate (eGFR) in Patients with T2DM Treated with this compound (VERTIS CV Trial Analysis)
| Time Point | This compound 5 mg (change from baseline in mL/min/1.73 m²) | This compound 15 mg (change from baseline in mL/min/1.73 m²) | Placebo/Non-Ertugliflozin (change from baseline in mL/min/1.73 m²) |
| Week 6 | -2.3[1][2] | -2.7[1][2] | -0.7[1][2] |
| Week 104 | -0.2[1][2] | +0.1[1][2] | -2.0[1][2] |
| Month 60 | - | - | Placebo-adjusted change: +2.6 (1.5, 3.6)[3][4] |
Note: Data from a post-hoc analysis of pooled data from two randomized controlled trials in patients with T2DM.[1]
Table 2: Change in Urine Albumin-to-Creatinine Ratio (UACR) in Patients with T2DM and Baseline Albuminuria Treated with this compound
| Time Point | This compound 5 mg (% change from baseline) | This compound 15 mg (% change from baseline) | Placebo/Non-Ertugliflozin (% change from baseline) |
| Week 104 | -29.5% (Non-ertugliflozin-corrected)[5] | -37.6% (Non-ertugliflozin-corrected)[5] | - |
| Month 60 | - | - | Placebo-corrected change: -16.2% (-23.9, -7.6)[3][4] |
Note: Data from a cohort of 415 patients with baseline albuminuria in a post-hoc analysis of studies in patients with T2DM.[1][5]
Mechanisms of Action in Non-Diabetic Renal Disease
The therapeutic rationale for using this compound and other SGLT2 inhibitors in non-diabetic kidney disease is based on several glucose-independent mechanisms that favorably impact renal pathophysiology.
-
Tubuloglomerular Feedback and Glomerular Hemodynamics: SGLT2 inhibitors increase sodium delivery to the macula densa, leading to afferent arteriole vasoconstriction. This helps to normalize intraglomerular pressure and reduce glomerular hyperfiltration, a common pathway for kidney damage in various nephropathies.[6][7]
-
Anti-inflammatory Effects: Preclinical studies with SGLT2 inhibitors have demonstrated a reduction in renal inflammation, a key driver of fibrosis and progression of CKD.[5]
-
Anti-fibrotic Effects: By mitigating inflammation and other cellular stress pathways, SGLT2 inhibitors may attenuate the progression of renal fibrosis.[8]
-
Metabolic Reprogramming: SGLT2 inhibitors may improve renal energetics and reduce oxidative stress, thereby protecting tubular cells from injury.[6]
Figure 1. Signaling pathway of this compound's effect on glomerular hemodynamics.
Experimental Protocols
While specific preclinical data for this compound in non-diabetic kidney disease models are limited, the following protocols for inducing common models of non-diabetic CKD and assessing renal outcomes are provided as a guide for researchers. These can be adapted for studies involving this compound.
Protocol 1: Induction of Adenine-Induced Chronic Kidney Disease in Rodents
This model mimics many features of human tubulointerstitial nephritis.
Materials:
-
Adenine (Sigma-Aldrich or equivalent)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Rodent chow
-
Gavage needles
-
Metabolic cages for urine collection
Procedure:
-
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.
-
Adenine Administration: Adenine can be administered mixed in the feed (e.g., 0.25% to 0.75% w/w for 4-8 weeks) or by daily oral gavage (e.g., 50-200 mg/kg body weight). The dose and duration can be adjusted to induce varying severities of CKD.
-
Monitoring: Monitor body weight, food and water intake, and general health status of the animals regularly.
-
Sample Collection: Collect 24-hour urine samples using metabolic cages at baseline and at specified intervals throughout the study. Blood samples can be collected via tail vein or cardiac puncture at the end of the study.
-
This compound Treatment: this compound can be administered via oral gavage at doses ranging from 1 to 10 mg/kg/day, starting before, during, or after the induction of CKD, depending on the study design (prophylactic vs. therapeutic).
Protocol 2: 5/6 Subtotal Nephrectomy Model
This surgical model induces a reduction in renal mass, leading to hyperfiltration and progressive glomerulosclerosis in the remnant kidney.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Sutures
-
Warming pad
Procedure:
-
Animal Model: Sprague-Dawley or Wistar rats are frequently used.
-
First Surgery (Left Kidney): Anesthetize the animal. Make a flank incision to expose the left kidney. Ligate two of the three branches of the left renal artery to induce infarction of approximately 2/3 of the kidney.
-
Recovery: Allow the animal to recover for one week.
-
Second Surgery (Right Kidney): Anesthetize the animal. Make a flank incision to expose the right kidney and perform a total nephrectomy.
-
Post-operative Care: Provide appropriate analgesia and monitor for signs of distress.
-
This compound Administration: Begin this compound treatment (e.g., 1-10 mg/kg/day by oral gavage) at a predetermined time point post-surgery.
Protocol 3: Assessment of Renal Function and Injury
1. Biochemical Analysis:
-
Serum Creatinine and Blood Urea Nitrogen (BUN): Measure using commercially available kits to assess glomerular filtration function.
-
Urinary Albumin/Protein and Creatinine: Quantify urinary albumin or total protein excretion and normalize to urinary creatinine concentration to determine the albumin-to-creatinine ratio (UACR) or protein-to-creatinine ratio, key markers of glomerular injury.
2. Histological Analysis:
-
Fixation and Embedding: Perfuse kidneys with saline followed by 4% paraformaldehyde. Embed in paraffin for sectioning.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of tubular injury (e.g., cast formation, tubular dilation, cell sloughing).
-
Periodic Acid-Schiff (PAS): To visualize the glomerular basement membrane and assess glomerulosclerosis.
-
Masson's Trichrome or Sirius Red: To quantify interstitial fibrosis.
-
-
Immunohistochemistry/Immunofluorescence: Use specific antibodies to detect markers of inflammation (e.g., F4/80 for macrophages), fibrosis (e.g., alpha-smooth muscle actin, collagen I/IV), and cellular stress.
References
- 1. Effects of this compound on renal function over 104 weeks of treatment: a post hoc analysis of two randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound preserves renal function in Type 2 diabetes with albuminuria - Medical Update Online [medicalupdateonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound on kidney composite outcomes, renal function and albuminuria in patients with type 2 diabetes mellitus: an analysis from the randomised VERTIS CV trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium Glucose Cotransporter-2 Inhibitors in Non-Diabetic Kidney Disease: Evidence in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Application of SGLT-2 inhibitors in non-diabetic CKD: mechanisms, efficacy, and safety [frontiersin.org]
- 7. SGLT2 Inhibitors in Diabetic and Non-Diabetic Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Once daily administration of the SGLT2 inhibitor, empagliflozin, attenuates markers of renal fibrosis without improving albuminuria in diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cellular Uptake Assays for Ertugliflozin in Proximal Tubule Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertugliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the proximal tubules of the kidneys.[1][2][3][4] By inhibiting SGLT2, this compound reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a lowering of blood glucose levels in patients with type 2 diabetes.[1][2][5] Understanding the interaction of this compound with proximal tubule cells is crucial for characterizing its mechanism of action and for the development of new therapeutic strategies.
These application notes provide detailed protocols for assessing the activity of this compound in a relevant in vitro model of human renal proximal tubule cells, the HK-2 cell line. While direct kinetic data for the cellular uptake of this compound itself (e.g., Km, Vmax) are not extensively available in the public domain, its functional effect on SGLT2-mediated glucose uptake can be robustly characterized. The primary assay detailed here is an indirect functional assay that measures the inhibition of glucose uptake by this compound. A protocol for the determination of the half-maximal inhibitory concentration (IC50) is also provided, a key parameter for quantifying the potency of the inhibitor.
Data Presentation
The following table summarizes the known inhibitory activity of this compound on human SGLT2.
| Parameter | Value | Cell Line | Notes |
| IC50 for hSGLT2 | 0.877 nM | CHO cells expressing human SGLT2 | Demonstrates high potency and selectivity for SGLT2 over SGLT1 (>2000-fold).[1] |
Experimental Protocols
Cell Culture of HK-2 Cells
The HK-2 cell line, an immortalized human renal proximal tubular epithelial cell line, is a widely used model for studying renal cell physiology and pharmacology.
Materials:
-
HK-2 cell line (ATCC® CRL-2190™)
-
Keratinocyte-Serum Free Medium (K-SFM)
-
Human recombinant Epidermal Growth Factor (EGF)
-
Bovine Pituitary Extract (BPE)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell culture flasks (T-75)
-
Multi-well plates (24-well or 96-well, clear bottom, black sides for fluorescence assays)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing K-SFM with 5 ng/mL EGF, 0.05 mg/mL BPE, and 1% Penicillin-Streptomycin. Some protocols may also include 5% FBS.
-
Cell Thawing: Thaw cryopreserved HK-2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Resuspend the cell pellet in complete growth medium and seed into a T-75 flask.
-
Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using 0.25% Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and re-seed into new flasks or multi-well plates for experiments.
Indirect Cellular Uptake Assay: Inhibition of 2-NBDG Uptake
This protocol measures the inhibitory effect of this compound on SGLT2-mediated glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
Materials:
-
HK-2 cells cultured in 96-well plates
-
This compound stock solution (in DMSO)
-
2-NBDG
-
Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 5 mM KCl, 1.3 mM CaCl2, 1 mM MgSO4, 20 mM HEPES, pH 7.4)
-
Phlorizin (a non-selective SGLT inhibitor, for positive control)
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
Protocol:
-
Cell Plating: Seed HK-2 cells into a 96-well, clear-bottom, black-walled plate at a density of 4 x 104 cells/well and culture overnight.
-
Pre-incubation with Inhibitors:
-
Prepare serial dilutions of this compound in KRH buffer.
-
Prepare a positive control solution of phlorizin (e.g., 100 µM).
-
Prepare a vehicle control (DMSO at the same final concentration as the this compound dilutions).
-
Wash the cells twice with KRH buffer.
-
Add 100 µL of the this compound dilutions, phlorizin, or vehicle control to the respective wells and incubate for 30 minutes at 37°C.
-
-
Initiation of Glucose Uptake:
-
Prepare a 2-NBDG solution in KRH buffer (e.g., 100 µM).
-
Add 100 µL of the 2-NBDG solution to each well (final volume 200 µL) and incubate for 30-60 minutes at 37°C.
-
-
Termination of Uptake and Measurement:
-
Remove the incubation solution and wash the cells three times with ice-cold KRH buffer.
-
Add 100 µL of cell lysis buffer and incubate for 10 minutes with gentle shaking.
-
Measure the fluorescence of the lysate using a plate reader (Ex/Em ~485/535 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence of the this compound-treated wells to the vehicle control (representing 100% uptake).
-
Plot the percentage of 2-NBDG uptake against the concentration of this compound.
-
Protocol for IC50 Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for SGLT2-mediated glucose uptake.
Protocol:
-
Follow the "Indirect Cellular Uptake Assay" protocol (Section 2).
-
Use a wide range of this compound concentrations, typically spanning several orders of magnitude around the expected IC50 (e.g., 0.01 nM to 1000 nM). A logarithmic dilution series is recommended.
-
Include a "no inhibitor" control (vehicle only) to represent 100% activity and a "maximal inhibition" control (a high concentration of a known inhibitor like phlorizin) to represent 0% activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration: % Inhibition = 100 * (1 - (Fluorescence_this compound / Fluorescence_Vehicle))
-
Plot the % Inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Visualizations
Caption: Mechanism of SGLT2 Inhibition by this compound.
Caption: Experimental Workflow for 2-NBDG Uptake Assay.
References
- 1. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The sugar daddy: the role of the renal proximal tubule in glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interní Med.: this compound – inhibitor SGLT2 [internimedicina.cz]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ertugliflozin Variability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in animal studies involving ertugliflozin.
Troubleshooting Guide
This section addresses specific issues related to variability in pharmacokinetic (PK) and pharmacodynamic (PD) outcomes.
Q1: We are observing high inter-animal variability in plasma this compound concentrations (pharmacokinetics). What are the potential causes?
A1: High PK variability is a common challenge in preclinical studies.[1][2] It can stem from both compound-specific properties and experimental procedures. This compound is a Biopharmaceutical Classification System (BCS) Class I drug, indicating high solubility and permeability, which generally leads to lower PK variability compared to less soluble compounds.[1][2][3] However, several factors can still introduce variability.
Potential Causes of Pharmacokinetic (PK) Variability:
| Factor | Potential Cause of Variability | Mitigation Strategy |
| Formulation | Inconsistent suspension/solution; precipitation of the compound. | Ensure a homogenous and stable formulation. Use appropriate vehicles and verify solubility and stability prior to dosing. |
| Dosing Technique | Inaccurate volume administration; incorrect placement of the gavage needle leading to reflux or accidental tracheal administration.[4][5] | Use calibrated equipment. Ensure personnel are highly trained in oral gavage techniques. Measure needle length for each animal.[4][6] Administer dose slowly.[7] |
| Animal Stress | Stress can alter gastrointestinal motility and blood flow, affecting drug absorption. | Acclimate animals to handling and gavage procedures. Perform procedures in a quiet environment. |
| Food/Fasting Status | Presence of food in the stomach can alter gastric emptying and drug absorption. Although this compound can be taken without regard to meals in humans, this may differ in animal models.[3][8] | Standardize the fasting period for all animals before dosing to ensure consistent gastrointestinal conditions. |
| Metabolism | Inter-animal differences in metabolic enzyme activity (e.g., UGT1A9, UGT2B7).[8] | Use age- and weight-matched animals from a reputable supplier to minimize genetic and physiological differences. |
| Blood Sampling | Inconsistent timing of sample collection; sample hemolysis or improper processing. | Adhere strictly to the predetermined sampling schedule. Use proper blood collection and processing techniques. |
Q2: Our study shows inconsistent blood glucose reduction (pharmacodynamics) despite consistent this compound dosing. What could be the issue?
A2: Pharmacodynamic (PD) variability can arise from the biological response to the drug, the animal model itself, or procedural inconsistencies. The primary action of this compound is to inhibit SGLT2, leading to urinary glucose excretion (UGE).[9][10]
Potential Causes of Pharmacodynamic (PD) Variability:
| Factor | Potential Cause of Variability | Mitigation Strategy |
| Animal Model | Differences in disease severity (e.g., degree of hyperglycemia) in diabetic models.[11] Some models, like db/db mice, have shown more variable responses to SGLT2 inhibitors.[12] | Ensure the diabetic model is stable and animals have consistent baseline glucose levels before starting the study. |
| Glucose Monitoring | Stress from restraint and blood sampling can cause transient hyperglycemia, masking the drug's effect.[13] Inaccurate readings from glucometers. | Acclimate animals to handling and blood sampling procedures. Consider using continuous glucose monitoring (CGM) systems for less stressful and more comprehensive data collection.[13][14][15] |
| Diet and Water Access | Variations in food and water consumption can affect hydration status and baseline glucose levels. SGLT2 inhibitors have a diuretic effect.[16] | Provide standardized diet and ad libitum access to water. Monitor for signs of dehydration. |
| Compensatory Mechanisms | SGLT2 inhibition can lead to a paradoxical increase in glucagon and endogenous glucose production, which may vary between animals.[17] | Be aware of this physiological response. Measure glucagon levels if this is a key research question. |
| Renal Function | The efficacy of this compound depends on renal function (glomerular filtration). Variability in renal health among animals can alter efficacy. | Use animals with normal renal function unless renal impairment is a specific focus of the study. |
Frequently Asked Questions (FAQs)
Q: How do this compound's pharmacokinetics differ across common preclinical species?
A: this compound is generally well-absorbed in preclinical species, but there are notable differences in bioavailability and metabolism.
Pharmacokinetic Parameters of this compound in Preclinical Species and Humans
| Parameter | Rat | Dog | Human |
| Oral Bioavailability (F) | 69% | 94% | ~100% |
| Plasma Protein Binding | ~96% | ~97% | ~94-95% |
| Primary Metabolism Pathway | Oxidation | Oxidation | Glucuronidation (UGT1A9/UGT2B7) |
| Terminal Half-life (t½) | N/A | N/A | 11-18 hours |
| Data compiled from references[3][8][18]. Note: Specific half-life data for rat and dog were not available in the searched documents, but human data is provided for context. |
Q: What is the primary mechanism of action of this compound that I should be measuring?
A: The primary mechanism is the selective inhibition of the sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules.[10][19] This action blocks the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion (UGE).[9][16] The key pharmacodynamic endpoint to measure is the amount of glucose excreted in the urine over a specific period (e.g., 24 hours), which directly reflects the drug's activity.
Q: Are there differences in metabolism between preclinical models and humans?
A: Yes, this is a critical point. In humans, the primary metabolic pathway for this compound is glucuronidation via UGT1A9 and UGT2B7 enzymes.[3][8] In contrast, preclinical species like rats and dogs primarily clear the drug through oxidative metabolism.[18][20] This difference is important when extrapolating metabolic clearance and potential drug-drug interaction data from animal models to humans.
Visual Guides and Workflows
Signaling Pathway
Caption: Mechanism of action of this compound on the SGLT2 transporter.
Experimental Workflow
Caption: Workflow for a typical PK/PD study identifying variability sources.
Troubleshooting Logic
Caption: Decision tree for troubleshooting pharmacodynamic variability.
Detailed Experimental Protocols
Protocol 1: Oral Gavage Administration in Rodents
This protocol is a consensus of best practices to minimize procedural variability.[4][5][7][21]
-
Animal Preparation:
-
Weigh the animal accurately on the day of dosing to calculate the precise volume.
-
The maximum recommended dosing volume is 10 mL/kg for mice and rats.[4][7] Smaller volumes (e.g., 5 mL/kg) are often preferred to reduce the risk of reflux.[4]
-
Acclimate animals to handling for several days prior to the experiment.
-
-
Equipment:
-
Use a flexible, ball-tipped gavage needle of the appropriate size for the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[5]
-
Measure the needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation. Mark the needle at the level of the nose as a guide for maximum insertion depth.[4][6]
-
-
Procedure:
-
Restrain the animal firmly but gently, ensuring its head and body are in a straight line to facilitate passage into the esophagus.[5]
-
Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate.[5]
-
Allow the animal to swallow the tip of the needle, which helps ensure placement in the esophagus rather than the trachea. The needle should pass smoothly with no resistance.[4][7]
-
If resistance is met, stop immediately, withdraw, and restart. Do not force the needle.[4]
-
Administer the substance slowly to prevent reflux.
-
Gently remove the needle along the same path of insertion.
-
Monitor the animal for at least 10-15 minutes post-gavage for any signs of respiratory distress.[5][21]
-
Protocol 2: Blood Glucose Monitoring
This protocol outlines methods for reliable glucose measurement, minimizing stress-induced artifacts.
-
Method Selection:
-
Standard Method (Glucometer): Use a glucometer validated for the specific animal species. Blood is typically collected from the tail vein (mice/rats).
-
Advanced Method (Continuous Glucose Monitoring - CGM): For long-term studies or to reduce sampling stress, consider a CGM system.[14][22] These systems use a subcutaneous sensor to measure interstitial glucose, which correlates well with blood glucose.[14][15]
-
-
Procedure (Glucometer):
-
Acclimate animals to the restraint device (e.g., broome-style restrainer) prior to the study.
-
Apply a local heat source (e.g., heat lamp) to the tail for a short period to dilate the vein and facilitate blood collection.
-
Make a small nick in the lateral tail vein with a sterile lancet.
-
Gently "milk" the tail to produce a small drop of blood. Avoid excessive squeezing, which can alter glucose readings.
-
Apply the blood drop to the test strip and record the reading.
-
Apply gentle pressure to the site to stop the bleeding.
-
-
Data Integrity:
-
Always collect a baseline blood glucose measurement before drug administration.
-
Be consistent with the timing of measurements relative to dosing across all animals.
-
Minimize the time the animal spends in the restrainer.
-
References
- 1. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 7. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 8. Pharmacokinetics and Pharmacodynamics of this compound in Healthy Japanese and Western Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SGLT-2 Inhibitors: A New Mechanism for Glycemic Control | Clinical Diabetes | American Diabetes Association [diabetesjournals.org]
- 10. rjppd.org [rjppd.org]
- 11. Establishment of blood glucose control model in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A systematic review on renal effects of SGLT2 inhibitors in rodent models of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of a Noninvasive Chronic Glucose Monitoring System in Euglycemic and Diabetic Swine (Sus scrofa) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meridian.allenpress.com [meridian.allenpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. patientcareonline.com [patientcareonline.com]
- 18. Metabolism and excretion of canagliflozin in mice, rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of Action of SGLT-2 inhibitors – My Endo Consult [myendoconsult.com]
- 20. researchgate.net [researchgate.net]
- 21. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Ertugliflozin and Genital Mycotic Infections in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating ertugliflozin-induced genital mycotic infections (GMIs) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is hypothesized to increase the risk of genital mycotic infections?
A1: this compound is a sodium-glucose cotransporter 2 (SGLT2) inhibitor. By blocking SGLT2 in the proximal renal tubules, it prevents glucose reabsorption, leading to increased urinary glucose excretion (glycosuria)[1][2][3]. This high-glucose environment in the urogenital tract is believed to create favorable conditions for the overgrowth of opportunistic fungi, such as Candida albicans, thereby increasing the risk of GMIs[4].
Q2: Are there established animal models to study this compound-induced GMIs?
A2: While specific models dedicated exclusively to this compound-induced GMIs are not extensively documented, researchers can adapt well-established rodent models of vaginal candidiasis[5][6]. These models typically involve inducing a state of pseudoestrus in female mice or rats to promote susceptibility to Candida infection, which can then be combined with this compound administration to study the drug's effect on the incidence and severity of infection.
Q3: What are the key endpoints to measure in an animal study of this compound-induced GMIs?
A3: Key endpoints include:
-
Vaginal Fungal Burden: Quantified by colony-forming unit (CFU) counts from vaginal lavage samples.
-
Histopathology: Microscopic examination of vaginal tissue, often using Periodic acid-Schiff (PAS) staining, to visualize fungal elements (yeast and hyphae) and assess the extent of infection and inflammation[7][8].
-
Clinical Signs: Observation and scoring of clinical signs such as vulvar redness, swelling, and discharge[9].
-
Inflammatory Markers: Measurement of pro-inflammatory cytokines (e.g., IL-1β, IL-18, TNF-α) in urogenital tissues or lavage fluid[5][10].
-
Urinary Glucose Levels: To confirm the pharmacodynamic effect of this compound.
Q4: What animal species and strains are most commonly used for these studies?
A4: Mice are the most widely used animals for modeling vaginal candidiasis due to their cost-effectiveness, ease of handling, and the availability of genetically modified strains[6][11]. Common strains include BALB/c, C57BL/6, and CBA/J[5]. Rats are also used and may offer some advantages in terms of certain physiological similarities to humans, though they are generally more expensive and less commonly used for this specific application[3][11].
Troubleshooting Guide
Q: We are not observing a consistent or significant increase in Candida infection in our this compound-treated group compared to the control group. What could be the issue?
A: This could be due to several factors. Here is a step-by-step troubleshooting guide:
-
Confirm Glycosuria:
-
Question: Are you sure the this compound is inducing sufficient glycosuria in your animal model?
-
Action: Measure 24-hour urinary glucose excretion in a subset of animals before starting the infection protocol. A significant increase in urinary glucose is a prerequisite for the hypothesized mechanism of increased GMI risk[5].
-
Tip: The dose of this compound may need to be optimized for the specific rodent strain being used. Preclinical studies in mice have used doses around 0.5 mg/g of diet.
-
-
Verify Pseudoestrus State:
-
Question: Are the female animals in a sustained state of pseudoestrus?
-
Action: Confirm the pseudoestrus state by examining vaginal smears for the presence of cornified epithelial cells. Susceptibility to persistent Candida vaginitis is highly dependent on hormonal status, and estrogen administration is crucial for the model's success[6].
-
Tip: Ensure the dose and frequency of estradiol valerate administration are adequate for the chosen animal strain and age[2].
-
-
Check Inoculum Viability and Titer:
-
Question: Is the Candida albicans inoculum viable and at the correct concentration?
-
Action: Plate a sample of your inoculum on Sabouraud Dextrose Agar (SDA) to confirm the CFU concentration. Ensure the Candida strain is known to be pathogenic in this model. The growth phase of the culture can also impact virulence[5].
-
-
Inoculation Technique:
-
Question: Is the inoculation being performed correctly to ensure the inoculum is retained in the vaginal vault?
-
Action: Use a micropipettor with a sterile tip to gently deposit the inoculum (typically 10-20 µl) into the vaginal lumen[5]. Avoid excessive volume that may be immediately expelled.
-
-
Timing of Assessment:
Data Presentation
Table 1: Effect of SGLT2 Inhibitors on Urogenital Fungal Burden in Animal Models
| SGLT2 Inhibitor | Animal Model | Treatment Details | Key Finding | Reference |
| Dapagliflozin | Female C57BL/6 Mice | 10 mg/kg, daily for 5 days | Significantly increased C. albicans CFU in kidneys post-infection compared to control. | [6] |
| Canagliflozin | Female C57BL/6 Mice | 10 mg/kg, daily for 5 days | Significantly increased C. albicans CFU in kidneys post-infection compared to control. | [6] |
| Tofogliflozin | Female C57BL/6 Mice | 10 mg/kg, daily for 5 days | No significant increase in C. albicans CFU in kidneys. Attributed to shorter duration of glycosuria. | [6] |
Table 2: this compound and Genital Mycotic Infections in Human Clinical Trials (for context)
| This compound Dose | Study Duration | Incidence of GMIs in Females | Incidence of GMIs in Placebo (Females) | Incidence of GMIs in Males | Incidence of GMIs in Placebo (Males) | Reference |
| 5 mg | 26 weeks | Higher than placebo | Not specified | Higher than placebo | Not specified | [4] |
| 15 mg | 26 weeks | Higher than placebo | Not specified | Higher than placebo | Not specified | [4] |
| 5 mg | 52 weeks | Higher than placebo | Not specified | Higher than placebo | Not specified | [4] |
| 15 mg | 52 weeks | Higher than placebo | Not specified | Higher than placebo | Not specified | [4] |
| 5 mg | 104 weeks | Higher than placebo | Not specified | Higher than placebo | Not specified | [4] |
| 15 mg | 104 weeks | Higher than placebo | Not specified | Higher than placebo | Not specified | [4] |
Experimental Protocols
Protocol 1: Induction of Vaginal Candidiasis in this compound-Treated Mice
This protocol is adapted from established methods for murine vaginal candidiasis[2][5][6].
Materials:
-
Female mice (e.g., CBA/J, 6-8 weeks old)
-
This compound (formulated in diet or for oral gavage)
-
Estradiol valerate in sesame oil
-
Candida albicans strain (e.g., SC5314)
-
Sabouraud Dextrose Agar (SDA) plates
-
Yeast Peptone Dextrose (YPD) broth
-
Sterile Phosphate-Buffered Saline (PBS)
-
Micropipettor and sterile tips
Procedure:
-
Acclimatization and this compound Administration:
-
Acclimatize mice for at least one week.
-
Begin administration of this compound or vehicle control. This can be done by incorporating the drug into the diet or via daily oral gavage. The treatment should continue for the duration of the experiment. A dose of 0.5 mg/g of diet has been used in previous mouse studies with this compound.
-
-
Induction of Pseudoestrus:
-
Three days before inoculation, inject mice subcutaneously in the lower abdomen with 0.1-0.5 mg of estradiol valerate in 100 µl of sesame oil[5].
-
Administer weekly injections of estradiol valerate to maintain the pseudoestrus state throughout the study.
-
-
Inoculum Preparation:
-
Inoculate a single colony of C. albicans into 10 ml of YPD broth and incubate at 30°C with shaking for 14-18 hours[5].
-
Harvest the yeast cells by centrifugation.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in sterile PBS and adjust the concentration to 2.5 x 10⁶ cells/ml. The desired inoculum is 5 x 10⁴ cells in 20 µl.
-
-
Vaginal Inoculation:
-
On Day 0, gently restrain the mice.
-
Using a micropipettor, carefully dispense 20 µl of the C. albicans suspension (5 x 10⁴ cells) into the vaginal vault[5]. For control animals, inoculate with 20 µl of sterile PBS.
-
-
Assessment of Infection:
-
Vaginal Lavage for CFU: At desired time points (e.g., days 3, 7, 14 post-inoculation), perform a vaginal lavage by instilling and aspirating 50-100 µl of sterile PBS into the vagina.
-
Serially dilute the lavage fluid in PBS and plate onto SDA plates.
-
Incubate the plates at 37°C for 24-48 hours and count the colonies to determine CFU/ml.
-
Histology: At the end of the experiment, euthanize the mice and excise the vaginal tissue. Fix in 10% formalin, embed in paraffin, section, and stain with PAS to visualize fungal elements and inflammatory infiltrate[8].
-
Visualizations
Caption: Mechanism of this compound-induced genital mycotic infection.
Caption: Experimental workflow for modeling this compound-induced GMI.
Caption: Troubleshooting logic for inconsistent infection models.
References
- 1. Genital Infections with Sodium Glucose Cotransporter-2 Inhibitors: Occurrence and Management in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for Diabetes Management: A Comprehensive Overview [mdforlives.com]
- 3. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety of this compound in Patients with Type 2 Diabetes Mellitus Inadequately Controlled with Conventional Therapy at Different Periods: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the Sodium-Glucose Cotransporter 2 Inhibitor, Dapagliflozin, on Genitourinary Infection in an Animal Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the Sodium-Glucose Cotransporter 2 Inhibitor, Dapagliflozin, on Genitourinary Infection in an Animal Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hyperglucosuria induced by dapagliflozin augments bacterial colonization in the murine urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hyperglucosuria Induced by Dapagliflozin Augments Bacterial Colonization in the Murine Urinary Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcsrr.org [ijcsrr.org]
- 11. Effects of Sodium‐Glucose Linked Transporter 2 Inhibition With this compound on Mitochondrial Function, Energetics, and Metabolic Gene Expression in the Presence and Absence of Diabetes Mellitus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ertugliflozin's Impact on Body Weight and Blood Pressure: A Meta-Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of ertugliflozin's effects on body weight and blood pressure. The data presented is compiled from multiple randomized controlled trials (RCTs), offering a quantitative comparison of this compound's performance against placebo and other therapeutic alternatives.
Summary of this compound's Efficacy
This compound, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, has demonstrated statistically significant reductions in both body weight and blood pressure in patients with type 2 diabetes. A meta-analysis of eight randomized controlled trials encompassing 4,702 patients revealed that treatment with this compound led to a notable decrease in body weight, as well as both systolic and diastolic blood pressure when compared to control groups.[1][2]
Key Quantitative Findings:
A meta-analysis of eight randomized controlled trials (RCTs) demonstrated that this compound significantly reduces body weight and blood pressure in patients with type 2 diabetes.[1][2] When compared to control groups, this compound was associated with a significant decrease in systolic blood pressure (SBP) with a weighted mean difference (WMD) of -3.64 mmHg.[1][2] Similarly, a significant reduction was observed in diastolic blood pressure (DBP) with a WMD of -1.13 mmHg.[1][2] Furthermore, the use of this compound resulted in a significant decrease in body weight, with a WMD of -2.35 kg.[1][2] Subgroup analyses indicated that these effects were not dependent on the dosage of this compound administered.[1][2]
Another systematic review and meta-analysis of nine RCTs involving 5,638 patients with type 2 diabetes also found that this compound significantly reduced body weight and blood pressure levels compared to placebo and other hypoglycemic agents.
Data Presentation
The following tables summarize the quantitative data from a key meta-analysis on the impact of this compound on body weight and blood pressure.
Table 1: Meta-analysis of the Effect of this compound on Body Weight
| Outcome | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | p-value |
| Body Weight | -2.35 kg | -2.94 to -1.77 | < 0.001 |
Source: Meta-analysis of eight randomized controlled trials.[1][2]
Table 2: Meta-analysis of the Effect of this compound on Blood Pressure
| Outcome | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | p-value |
| Systolic Blood Pressure (SBP) | -3.64 mmHg | -4.39 to -2.90 | < 0.001 |
| Diastolic Blood Pressure (DBP) | -1.13 mmHg | -1.67 to -0.60 | < 0.001 |
Source: Meta-analysis of eight randomized controlled trials.[1][2]
Experimental Protocols
The data presented in this guide are derived from a meta-analysis of several pivotal, randomized, double-blind, placebo-controlled Phase III clinical trials known as the VERTIS program. These trials were designed to evaluate the efficacy and safety of this compound in adults with type 2 diabetes.
Key Trials Included in the Meta-Analysis:
-
VERTIS MONO: This study assessed this compound as a monotherapy in patients with inadequately controlled type 2 diabetes despite diet and exercise.[3][4][5] The trial consisted of a 26-week placebo-controlled phase followed by a 26-week active-controlled phase.[3][4]
-
VERTIS MET: This trial evaluated the addition of this compound to metformin in patients with type 2 diabetes who had inadequate glycemic control on metformin alone.[6][7][8] The study included a 26-week placebo-controlled period.[6][8]
-
VERTIS SITA2: This study investigated the efficacy and safety of adding this compound to the treatment regimen of patients with type 2 diabetes inadequately controlled with a combination of metformin and sitagliptin.[9][10][11][12] The trial was a 52-week, two-phase study with the primary endpoint at 26 weeks.[11]
General Methodology of Included Trials:
-
Study Design: The VERTIS trials were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[3][6][11][13]
-
Participants: Eligible participants were adults aged 18 years or older with a diagnosis of type 2 diabetes and inadequate glycemic control, as defined by specific HbA1c levels.[7][14] Key exclusion criteria included a history of type 1 diabetes or diabetic ketoacidosis.[14]
-
Intervention: Participants were randomized to receive once-daily doses of this compound (5 mg or 15 mg) or a matching placebo, in addition to their existing antihyperglycemic medications (in the case of add-on therapy trials).[3][9][14]
-
Outcome Measures: The primary efficacy endpoint in these trials was typically the change from baseline in HbA1c at 26 weeks. Secondary endpoints included changes in fasting plasma glucose, body weight, and systolic and diastolic blood pressure.[6][10] Safety and tolerability were also assessed throughout the studies.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the typical workflow of a systematic review and meta-analysis, the methodology used to generate the data in this guide.
Caption: Workflow of a Systematic Review and Meta-Analysis.
References
- 1. Effect of this compound on glycemic levels, blood pressure and body weight of patients with type 2 diabetes mellitus: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on glycemic levels, blood pressure and body weight of patients with type 2 diabetes mellitus: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long‐term efficacy and safety of this compound monotherapy in patients with inadequately controlled T2DM despite diet and exercise: VERTIS MONO extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term efficacy and safety of this compound monotherapy in patients with inadequately controlled T2DM despite diet and exercise: VERTIS MONO extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nice.org.uk [nice.org.uk]
- 6. Long‐term efficacy and safety of this compound in patients with type 2 diabetes mellitus inadequately controlled with metformin monotherapy: 104‐week VERTIS MET trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Table 2, VERTIS MET Details - Common Drug Review New Combination Product: this compound/Metformin Fixed-Dose Combination (Segluromet) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Long-term efficacy and safety of this compound in patients with type 2 diabetes mellitus inadequately controlled with metformin monotherapy: 104-week VERTIS MET trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Efficacy and safety of the addition of this compound in patients with type 2 diabetes mellitus inadequately controlled with metformin and sitagliptin: The VERTIS SITA2 placebo-controlled randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of the addition of this compound in patients with type 2 diabetes mellitus inadequately controlled with metformin and sitagliptin: The VERTIS SITA2 placebo‐controlled randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. acc.org [acc.org]
- 14. Evaluation of this compound Efficacy and Safety Cardiovascular Outcomes Trial - American College of Cardiology [acc.org]
Validation of ertugliflozin's non-inferiority in cardiovascular outcome trials
New York, NY – November 29, 2023 – The eValuation of ERTugliflozin Efficacy and Safety Cardiovascular Outcomes Trial (VERTIS CV) has established the cardiovascular safety of this compound in patients with type 2 diabetes and atherosclerotic cardiovascular disease. The study demonstrated that this compound was non-inferior to placebo for the primary composite endpoint of major adverse cardiovascular events (MACE), which includes cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[1][2][3][4]
While this compound met its primary safety objective, the trial did not show superiority over placebo for reducing MACE.[5][6] However, a key secondary outcome revealed a significant 30% reduction in the risk of hospitalization for heart failure, a finding consistent with the recognized class effect of sodium-glucose cotransporter 2 (SGLT2) inhibitors.[3][5]
This comprehensive guide provides a detailed comparison of the VERTIS CV trial with other landmark cardiovascular outcome trials for SGLT2 inhibitors, including EMPA-REG OUTCOME (empagliflozin), the CANVAS Program (canagliflozin), and DECLARE-TIMI 58 (dapagliflozin). The objective of this guide is to offer researchers, scientists, and drug development professionals a thorough analysis of the experimental data and methodologies of these pivotal studies.
Comparative Analysis of Cardiovascular Outcome Trials
The following tables summarize the key quantitative data and experimental protocols from the four major SGLT2 inhibitor cardiovascular outcome trials.
Table 1: Quantitative Comparison of Primary and Secondary Outcomes
| Outcome | VERTIS CV (this compound) | EMPA-REG OUTCOME (Empagliflozin) | CANVAS Program (Canagliflozin) | DECLARE-TIMI 58 (Dapagliflozin) |
| Primary Outcome: 3-Point MACE | HR 0.97 (95.6% CI, 0.85-1.11); P<0.001 for non-inferiority[3][4] | HR 0.86 (95.02% CI, 0.74-0.99); P=0.04 for superiority[7] | HR 0.86 (95% CI, 0.75-0.97); P=0.02 for superiority[8][9] | HR 0.93 (95% CI, 0.84-1.03); P=0.17 for superiority[10][11] |
| Hospitalization for Heart Failure | HR 0.70 (95% CI, 0.54-0.90)[3] | HR 0.65 (95% CI, 0.50-0.85) | HR 0.67 (95% CI, 0.52-0.87) | HR 0.73 (95% CI, 0.61-0.88)[10] |
| Cardiovascular Death | HR 0.92 (95.8% CI, 0.77-1.11) | HR 0.62 (95% CI, 0.49-0.77) | HR 0.87 (95% CI, 0.72-1.06) | HR 0.98 (95% CI, 0.82-1.17)[10] |
| All-Cause Mortality | Not reported as a key secondary outcome | HR 0.68 (95% CI, 0.57-0.82) | HR 0.87 (95% CI, 0.74-1.01) | HR 0.93 (95% CI, 0.82-1.04) |
| Composite Renal Outcome | HR 0.81 (95.8% CI, 0.63-1.04)[3] | HR 0.61 (95% CI, 0.53-0.70) | HR 0.60 (95% CI, 0.47-0.77) | HR 0.76 (95% CI, 0.67-0.87)[10] |
Table 2: Comparison of Experimental Protocols
| Parameter | VERTIS CV (this compound) | EMPA-REG OUTCOME (Empagliflozin) | CANVAS Program (Canagliflozin) | DECLARE-TIMI 58 (Dapagliflozin) |
| Patient Population | 8,246 patients with T2D and established ASCVD.[3] | 7,020 patients with T2D and established ASCVD.[12] | 10,142 patients with T2D and high CV risk (established ASCVD or multiple risk factors).[8][9] | 17,160 patients with T2D and high CV risk (established ASCVD or multiple risk factors).[5][13][14] |
| Dosage | 5 mg or 15 mg once daily.[3][15] | 10 mg or 25 mg once daily.[12] | 100 mg or 300 mg once daily. | 10 mg once daily.[5] |
| Mean Follow-up | 3.5 years.[3] | 3.1 years.[12] | 188.2 weeks (3.6 years).[16] | 4.2 years.[10] |
| Primary Endpoint | Non-inferiority for 3-point MACE (CV death, nonfatal MI, nonfatal stroke).[1][6] | Non-inferiority and superiority for 3-point MACE (CV death, nonfatal MI, nonfatal stroke).[7][17] | Non-inferiority and superiority for 3-point MACE (CV death, nonfatal MI, nonfatal stroke).[8][9][16] | Non-inferiority for 3-point MACE and superiority for a composite of CV death or hospitalization for heart failure.[10][13] |
Visualizing Trial Design and Biological Pathways
To further elucidate the framework of the VERTIS CV trial and the underlying mechanisms of SGLT2 inhibitors, the following diagrams are provided.
Caption: Logical workflow of the VERTIS CV non-inferiority trial design.
Caption: Key signaling pathways affected by SGLT2 inhibitors.
Detailed Experimental Protocols
A thorough understanding of the methodologies employed in these trials is crucial for interpreting their outcomes.
VERTIS CV (this compound)
-
Objective: To assess the cardiovascular safety of this compound in patients with type 2 diabetes and established atherosclerotic cardiovascular disease.[3]
-
Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, event-driven trial.[15]
-
Participants: 8,246 patients aged 40 years or older with a diagnosis of type 2 diabetes (HbA1c 7.0-10.5%) and established atherosclerotic cardiovascular disease of the coronary, cerebral, and/or peripheral arterial systems.[1][3]
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive this compound 5 mg, this compound 15 mg, or a matching placebo once daily, in addition to their standard of care.[3][15]
-
Primary Outcome: The primary endpoint was the time to the first occurrence of a major adverse cardiovascular event (MACE), a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke. The trial was designed to test for non-inferiority of this compound compared to placebo.[1][6]
EMPA-REG OUTCOME (Empagliflozin)
-
Objective: To evaluate the effect of empagliflozin, in addition to standard of care, on cardiovascular morbidity and mortality in patients with type 2 diabetes at high cardiovascular risk.[7]
-
Design: A randomized, double-blind, placebo-controlled, multicenter trial.[17][18]
-
Participants: 7,020 patients with type 2 diabetes and established cardiovascular disease.[12]
-
Intervention: Patients were randomly assigned to receive either 10 mg or 25 mg of empagliflozin, or a placebo, once daily.[7]
-
Primary Outcome: The primary outcome was a composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[7]
CANVAS Program (Canagliflozin)
-
Objective: To assess the cardiovascular safety and efficacy of canagliflozin in a broad range of patients with type 2 diabetes.[8]
-
Design: The CANVAS Program integrated data from two large, randomized, double-blind, placebo-controlled trials: CANVAS and CANVAS-R.[8][16]
-
Participants: A total of 10,142 participants with type 2 diabetes. The primary prevention cohort included individuals aged ≥50 years with at least two cardiovascular risk factors, while the secondary prevention cohort included individuals aged ≥30 years with a history of a prior cardiovascular event.[8][9]
-
Intervention: Patients were randomly assigned to receive canagliflozin or a placebo.[8]
-
Primary Outcome: The primary endpoint was a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[8][9]
DECLARE-TIMI 58 (Dapagliflozin)
-
Objective: To evaluate the cardiovascular safety and efficacy of dapagliflozin in patients with type 2 diabetes.
-
Design: A multinational, randomized, double-blind, placebo-controlled Phase IIIB trial.[13]
-
Participants: 17,160 patients with type 2 diabetes, including those with established atherosclerotic cardiovascular disease and those with multiple risk factors for atherosclerotic cardiovascular disease.[5][13][14]
-
Intervention: Patients were randomized to receive either 10 mg of dapagliflozin or a placebo once daily.[5]
-
Primary Outcomes: The trial had two co-primary efficacy endpoints: the incidence of MACE (cardiovascular death, myocardial infarction, or ischemic stroke) and the incidence of a composite of cardiovascular death or hospitalization for heart failure.[10][13] The primary safety outcome was a composite of MACE.[10]
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. acc.org [acc.org]
- 3. Evaluation of this compound Efficacy and Safety Cardiovascular Outcomes Trial - American College of Cardiology [acc.org]
- 4. Cardiovascular Outcomes with this compound in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The design and rationale for the Dapagliflozin Effect on Cardiovascular Events (DECLARE)-TIMI 58 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiorenal outcomes with this compound assessed according to baseline glucose‐lowering agent: An analysis from VERTIS CV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaken.net [pharmaken.net]
- 8. Canagliflozin for Primary and Secondary Prevention of Cardiovascular Events: Results From the CANVAS Program (Canagliflozin Cardiovascular Assessment Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Canagliflozin for Primary and Secondary Prevention of Cardiovascular Events: Results From the CANVAS Program (Canagliflozin Cardiovascular Assessment Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gpnotebook.com [gpnotebook.com]
- 11. Cardiovascular, Renal, and Metabolic Outcomes of Dapagliflozin Versus Placebo in a Primary Cardiovascular Prevention Cohort: Analyses From DECLARE-TIMI 58 | Diabetes Care | American Diabetes Association [diabetesjournals.org]
- 12. Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients - American College of Cardiology [acc.org]
- 13. timi.org [timi.org]
- 14. youtube.com [youtube.com]
- 15. ahajournals.org [ahajournals.org]
- 16. gpnotebook.com [gpnotebook.com]
- 17. Rationale, design, and baseline characteristics of a randomized, placebo-controlled cardiovascular outcome trial of empagliflozin (EMPA-REG OUTCOME™) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design of the EMPA-REG OUTCOME Trial [bio-protocol.org]
Comparative Analysis of Ertugliflozin and Sitagliptin Combination Therapy in Type 2 Diabetes Mellitus
The management of type 2 diabetes mellitus (T2DM) often requires a multi-faceted approach, targeting different pathophysiological pathways to achieve optimal glycemic control. The combination of ertugliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, and sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a therapeutic strategy that leverages complementary mechanisms of action. This guide provides a detailed comparative analysis of this combination therapy, supported by data from key clinical trials, for researchers and drug development professionals.
Complementary Mechanisms of Action
This compound and sitagliptin improve glycemic control through distinct and complementary pathways. This compound acts on the kidneys to increase urinary glucose excretion, while sitagliptin enhances the incretin system to promote glucose-dependent insulin secretion and suppress glucagon release.[1][2]
This compound's Mechanism of Action: As an SGLT2 inhibitor, this compound targets the sodium-glucose cotransporter 2 in the proximal renal tubules.[1] By inhibiting SGLT2, it reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased urinary glucose excretion and a subsequent lowering of plasma glucose levels.[3][4] This mechanism is independent of insulin action.[5]
Sitagliptin's Mechanism of Action: Sitagliptin is a DPP-4 inhibitor that prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] By prolonging the activity of these hormones, sitagliptin enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from pancreatic α-cells, thereby improving glycemic control.[8]
References
- 1. UpToDate 2018 [doctorabad.com]
- 2. tga.gov.au [tga.gov.au]
- 3. Steglatro (this compound) for the Treatment of Type 2 Diabetes - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound and Sitagliptin Co-initiation in Patients with Type 2 Diabetes: The VERTIS SITA Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
Safety Operating Guide
Proper Disposal of Ertugliflozin: A Guide for Laboratory Professionals
The following provides essential safety and logistical information for the proper disposal of Ertugliflozin, ensuring compliance and minimizing environmental impact. This guidance is intended for researchers, scientists, and drug development professionals.
Disposal and Safety Procedures Summary
This table summarizes the key considerations for the handling and disposal of this compound in a laboratory setting.
| Aspect | Guideline | Regulatory Context | Reference |
| Waste Classification | This compound waste should be treated as potentially hazardous pharmaceutical waste. | Disposal must comply with local, state, and federal regulations, such as those set by the EPA's Resource Conservation and Recovery Act (RCRA) in the United States.[1][2][3] | [4][5][6] |
| Primary Disposal Method | Dispose of contents and containers at an approved waste disposal plant.[4][5][6] | Prohibited from being disposed of down the drain ("sewering").[1] | [4][5][6][7] |
| Spill Containment | For spills, sweep or vacuum up the material and collect it in a suitable, labeled container for disposal.[4] Avoid actions that create dust.[4] | Local authorities should be notified of significant spills that cannot be contained.[4][5] | [4] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including eye protection, face protection, and gloves.[4][8] | Follow safe handling advice as per the product's Safety Data Sheet (SDS).[4][5] | [4][8] |
| Environmental Protection | Prevent release into the environment. Do not allow the product to enter sewers, surface water, or ground water.[4][7] | Adherence to environmental regulations is crucial to prevent contamination of water supplies and ecosystems.[2][9] | [4][7] |
| Contaminated Materials | Empty containers and materials used for cleanup should be disposed of as unused product at an approved waste handling site.[6] | Packaging and items that have come into contact with the pharmaceutical are also considered pharmaceutical waste.[9] | [6] |
Standard Operating Protocol for this compound Disposal
While specific experimental protocols for the disposal of this compound are not publicly detailed, the following standard operating procedure is based on safety data sheets and general pharmaceutical waste guidelines.
1.0 Objective
To outline the safe and compliant procedure for the disposal of unused, expired, or waste this compound and contaminated materials.
2.0 Scope
This protocol applies to all laboratory personnel who handle this compound in solid (powder) or formulated forms.
3.0 Personal Protective Equipment (PPE) Required
-
Safety glasses with side shields or goggles
-
Face shield[4]
-
Chemical-resistant gloves
-
Laboratory coat
4.0 Procedure for Waste Collection and Segregation
-
Identify Waste: Identify all materials for disposal, including pure this compound, contaminated labware (e.g., vials, spatulas), and spill cleanup debris.
-
Segregate Waste: Do not mix this compound waste with household garbage or non-hazardous laboratory waste.[7] It must be segregated as pharmaceutical waste.[9]
-
Contain Waste:
-
Place solid this compound waste into a clearly labeled, sealed container.
-
For spill cleanup, carefully sweep or vacuum the solid material to minimize dust generation.[4] Place the collected material and any contaminated cleaning items (e.g., wipes) into a designated, sealable waste container.
-
Label the container clearly as "Hazardous Pharmaceutical Waste: this compound" or as required by your institution's waste management plan.
-
5.0 Storage of Waste
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Ensure the storage area is well-ventilated.
-
Keep a log of the accumulated waste as required by institutional and local regulations.
6.0 Final Disposal
-
Arrange for the collection of the waste by a licensed hazardous waste disposal contractor.
-
Ensure the disposal is directed to an approved waste disposal plant.[4][5][6]
-
Retain all documentation related to the waste transfer and disposal for the period required by law.[10]
7.0 Emergency Procedures (Spills)
-
Evacuate the immediate area if a large amount of dust is generated.
-
Wearing appropriate PPE, contain the spill.
-
Follow the waste collection procedure (Section 4.0) to clean up the spill.
-
Avoid releasing the substance into the environment.[4][5] If a significant spill cannot be contained, notify local authorities.[4][5]
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. pharmalogistics.com [pharmalogistics.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. merck.com [merck.com]
- 5. merck.com [merck.com]
- 6. merck.com [merck.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 10. leegov.com [leegov.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Ertugliflozin
For laboratory professionals engaged in drug development and research, ensuring personal safety during the handling of active pharmaceutical ingredients is paramount. This guide provides essential safety and logistical information for the handling and disposal of Ertugliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield is recommended if there is a potential for direct contact with dusts, mists, or aerosols.[1] | Must be worn to protect against serious eye damage.[1][2][3] |
| Hands | Chemical-resistant gloves. | Consider double gloving.[3] |
| Respiratory | Use only with adequate ventilation. If engineering controls are not sufficient, a respirator may be required. | Minimize dust generation and accumulation.[3][4] |
| Body | Work uniform, laboratory coat, or disposable suit. | Additional garments like sleevelets or aprons should be used to avoid exposed skin.[1][3] |
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Avoid breathing dust.[3]
-
Minimize dust generation and accumulation as fine dust dispersed in air can be a potential dust explosion hazard.[1][2]
-
Use in a well-ventilated area.[3]
Storage:
-
Keep containers tightly closed in a dry, well-ventilated place.[3][4]
-
Keep away from heat and sources of ignition.[4]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[1][2][3] |
| Skin Contact | Wash with soap and water. Get medical attention if symptoms occur.[1][2][3] |
| Inhalation | Remove to fresh air. Get medical attention if symptoms occur.[2][3] |
| Ingestion | DO NOT induce vomiting. Rinse mouth thoroughly with water. Get medical attention if symptoms occur.[1][2][3] |
Spill and Disposal Procedures
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Cleanup:
-
Evacuate the area.[4]
-
Wear appropriate PPE , including respiratory protection, gloves, and eye/face protection.[4]
-
Contain the spill. Prevent further leakage or spillage if it is safe to do so.[4]
-
Clean up. Sweep up or vacuum up the spillage and collect it in a suitable container for disposal. Avoid generating dust.[1][7]
-
Ventilate the area.
-
Dispose of contaminated materials according to regulations.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[2][4]
-
Do not dispose of waste into the sewer system.[2]
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.[2]
Procedural Workflow for Handling this compound
The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these safety protocols, researchers can minimize their risk of exposure and ensure a secure working environment when handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
